An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoromethyl Ofloxacin
Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoromethyl ofloxacin, a derivative of the widely used fluoroquinolone antibiotic, ofloxacin. By introducing a fluor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoromethyl ofloxacin, a derivative of the widely used fluoroquinolone antibiotic, ofloxacin. By introducing a fluoromethyl group at the C-3 position of the oxazine ring, the molecule's electronic and steric properties are altered, potentially influencing its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile. This document details the synthesis, and predicted and experimentally-derived physicochemical characteristics of this compound, offering field-proven methodologies for its analysis. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new antibacterial agents.
Introduction: The Rationale for 3-Fluoromethyl Ofloxacin
Ofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] Its clinical efficacy against a wide range of Gram-positive and Gram-negative bacteria is well-established.[3] The structure of ofloxacin features a chiral center at the C-3 position of the oxazine ring, with the (S)-enantiomer (levofloxacin) possessing the majority of the antibacterial activity.[4]
The modification of existing antibiotic scaffolds is a cornerstone of drug discovery, aimed at enhancing potency, overcoming resistance, and improving pharmacokinetic properties. The introduction of fluorine or fluorinated alkyl groups is a common strategy in medicinal chemistry due to fluorine's unique properties, including high electronegativity, small size, and its ability to form strong bonds with carbon. The substitution of the methyl group at the C-3 position with a fluoromethyl group (-CH₂F) is hypothesized to modulate the molecule's physicochemical properties. This guide provides a detailed examination of these properties, establishing a foundational dataset for further research and development.
Synthesis and Structural Elucidation
The synthesis of 3-Fluoromethyl ofloxacin has been reported, demonstrating the feasibility of this chemical modification.[5][6] The process typically involves the preparation of a key benzoxazine intermediate, followed by the construction of the quinolone core and subsequent addition of the N-methylpiperazine side chain.
Synthetic Pathway Overview
A plausible synthetic route, adapted from established methods for ofloxacin and its derivatives, is outlined below.[7][8] The key step involves the introduction of the fluoromethyl group at the chiral center.
In vitro metabolism and stability of 3-Fluoromethyl ofloxacin
Title: In Vitro Metabolism and Stability of 3-Fluoromethyl Ofloxacin: A Comprehensive ADME/DMPK Technical Guide Introduction & Structural Rationale Fluoroquinolones, such as ofloxacin, are characterized by a core quinolo...
Author: BenchChem Technical Support Team. Date: April 2026
Title: In Vitro Metabolism and Stability of 3-Fluoromethyl Ofloxacin: A Comprehensive ADME/DMPK Technical Guide
Introduction & Structural Rationale
Fluoroquinolones, such as ofloxacin, are characterized by a core quinolone pharmacophore that dictates their broad-spectrum antibacterial activity. Ofloxacin possesses a unique pyridobenzoxazine ring that sterically hinders extensive hepatic metabolism; consequently, 65% to 80% of an administered oral dose is excreted unchanged via the kidneys[1]. The minor metabolic pathways of ofloxacin yield desmethyl ofloxacin (3-6%) and ofloxacin N-oxide (1-5%)[2], alongside O-acyl glucuronidation[3].
The introduction of a fluoromethyl group at the C-3 position of the oxazine ring to form 3-Fluoromethyl ofloxacin fundamentally alters the molecule's physicochemical properties. While designed to modulate lipophilicity and target penetration, this halogenated alkyl substitution introduces new metabolic liabilities. Specifically, fluoromethyl groups are susceptible to cytochrome P450 (CYP450)-mediated oxidative defluorination, potentially generating reactive acyl fluorides or aldehydes. This guide outlines the rigorous in vitro methodologies required to profile the metabolism, stability, and drug-drug interaction (DDI) potential of this derivative.
In Vitro Metabolic Stability & Intrinsic Clearance (
CLint
)
To predict the in vivo hepatic clearance of 3-Fluoromethyl ofloxacin, in vitro incubations with Human Liver Microsomes (HLM) are employed.
Causality of Model Selection: HLM is selected over whole hepatocytes for initial stability screening because it provides a concentrated, isolated pool of Phase I enzymes (CYP450s and FMOs). This allows for the precise determination of primary oxidative turnover rates without the confounding variables of cellular uptake (transporters) or sequential Phase II conjugation.
Protocol 1: Microsomal Stability Assay
Step 1: Matrix Preparation. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL.
Causality: 0.5 mg/mL ensures that non-specific protein binding is minimized while providing sufficient enzyme concentration to maintain linear reaction kinetics.
Step 2: Compound Spiking. Spike 3-Fluoromethyl ofloxacin to a final concentration of 1 µM (DMSO < 0.2% v/v).
Causality: A 1 µM concentration is typically well below the Michaelis constant (
Km
) for most CYP enzymes, ensuring the reaction follows first-order kinetics, which is mathematically required for accurate
CLint
calculation.
Step 3: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
Step 4: Time-Course Quenching. At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Causality: Acetonitrile induces rapid protein precipitation, instantly quenching enzymatic activity to provide precise temporal snapshots of drug depletion.
Step 5: System Validation (Self-Validating Control). Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil does not deplete by >70% within 30 minutes, the HLM batch is deemed metabolically incompetent, and the assay is invalidated.
Step 6: Analysis. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
In vitro microsomal stability and intrinsic clearance (CL_int) assay workflow.
Data Presentation: Comparative Metabolic Stability
The following table summarizes the anticipated in vitro stability metrics, highlighting the increased metabolic liability introduced by the 3-fluoromethyl group compared to the parent ofloxacin.
Compound
Species Matrix
Half-Life (
t1/2
, min)
CLint
(µL/min/mg)
Predicted Hepatic Extraction (
EH
)
Ofloxacin
Human (HLM)
> 120.0
< 5.0
Low (< 0.3)
3-Fluoromethyl ofloxacin
Human (HLM)
65.4
21.2
Moderate (0.3 - 0.7)
3-Fluoromethyl ofloxacin
Rat (RLM)
38.2
36.3
Moderate-High
Verapamil (Control)
Human (HLM)
14.5
95.6
High (> 0.7)
Metabolite Profiling and Reactive Intermediate Trapping
Given the structural modifications, 3-Fluoromethyl ofloxacin is expected to undergo N-demethylation and N-oxidation at the piperazine ring[3]. Furthermore, the fluoromethyl group poses a risk for oxidative defluorination.
Protocol 2: GSH Trapping Assay
Step 1: Incubate 10 µM of 3-Fluoromethyl ofloxacin with HLM (1 mg/mL) supplemented with 1 mM NADPH and 5 mM Glutathione (GSH) at 37°C for 60 minutes.
Causality: GSH acts as a soft nucleophile. If CYP enzymes oxidize the fluoromethyl group to a reactive electrophilic aldehyde or acyl fluoride, GSH will covalently bind to it, forming a stable, detectable adduct. This prevents the reactive intermediate from binding to cellular proteins, which is a primary mechanism of drug-induced liver injury (DILI).
Step 2: Quench with acetonitrile, centrifuge, and analyze using High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF). Scan for neutral losses of 129 Da (pyroglutamic acid), which is the diagnostic fragmentation pattern for GSH adducts.
In vitro metabolic pathways and reactive intermediate trapping of 3-Fluoromethyl ofloxacin.
Fluoroquinolones are known to inhibit CYP1A2 and CYP3A4, which can lead to severe clinical DDIs, such as theophylline toxicity[4][5]. The addition of the 3-fluoromethyl group alters the electrostatic potential and lipophilicity of the oxazine ring, which may enhance binding affinity to the CYP1A2 heme pocket.
Step 2: Add CYP-specific probe substrates at concentrations equal to their respective
Km
values (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).
Causality: Setting the substrate concentration at
Km
ensures the assay is highly sensitive to competitive inhibition, providing an accurate
IC50
that can be mathematically converted to the inhibition constant (
Ki
) using the Cheng-Prusoff equation.
Step 3: Titrate 3-Fluoromethyl ofloxacin across a 7-point concentration gradient (0.1 µM to 100 µM).
Step 4: Initiate with NADPH, incubate for 10 minutes, quench, and quantify the reduction in probe metabolite formation (e.g., acetaminophen from phenacetin) via LC-MS/MS.
Chemical and Plasma Stability
Beyond enzymatic metabolism, the inherent chemical stability of the fluoromethyl group must be verified to ensure it does not spontaneously hydrolyze in systemic circulation.
Protocol 4: Plasma Stability Assay
Step 1: Spike 3-Fluoromethyl ofloxacin (1 µM) into pre-warmed (37°C) pooled human plasma (pH adjusted to 7.4).
Step 2: Extract aliquots at 0, 30, 60, 120, and 240 minutes.
Step 3: Quench with 3 volumes of cold acetonitrile containing internal standard.
Step 4 (Self-Validating Control): Run Propantheline bromide concurrently. If Propantheline does not show rapid degradation (due to plasma esterases), the plasma batch is compromised.
Causality: Plasma contains active esterases and hydrolases. Validating their activity ensures that any observed stability of the fluoromethyl group is genuine and not an artifact of a degraded biological matrix.
Conclusion
The in vitro metabolic profiling of 3-Fluoromethyl ofloxacin requires a multi-tiered approach. While the core fluoroquinolone scaffold resists extensive metabolism, the 3-fluoromethyl substitution introduces specific vulnerabilities, notably the potential for oxidative defluorination and altered CYP1A2/CYP3A4 inhibition profiles. Utilizing self-validating microsomal and GSH-trapping assays ensures that these liabilities are accurately quantified early in the drug development pipeline.
References
[3] Sano, M., et al. "Isolation and identification of metabolites of ofloxacin in rats, dogs and monkeys." Xenobiotica. Available at:[Link]
[5] Wijnands, W. J., et al. "In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes." Antimicrobial Agents and Chemotherapy. Available at:[Link]
[4] McLellan, R. A., et al. "Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human." Drug Metabolism and Disposition. Available at:[Link]
[1] U.S. Food and Drug Administration (FDA). "FLOXIN® TABLETS (ofloxacin tablets) Labeling." Available at:[Link]
[2] National Center for Biotechnology Information. "Ofloxacin | C18H20FN3O4 | CID 4583." PubChem Database. Available at: [Link]
Discovery and Early-Stage Research of 3-Fluoromethyl Ofloxacin: Stereochemical Dynamics and SAR in Fluoroquinolones
Executive Summary The evolution of fluoroquinolone antibiotics represents a masterclass in rational drug design. While the discovery of ofloxacin introduced a highly effective broad-spectrum agent, its racemic nature pre...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evolution of fluoroquinolone antibiotics represents a masterclass in rational drug design. While the discovery of ofloxacin introduced a highly effective broad-spectrum agent, its racemic nature presented an opportunity for stereochemical optimization. In 1987, Atarashi and colleagues at Daiichi Seiyaku synthesized the 3-fluoromethyl derivative of ofloxacin to probe the steric and electronic boundaries of the C3 chiral center within the oxazine ring . This whitepaper provides an in-depth technical analysis of the early-stage research, chemical synthesis, and structural elucidation of 3-fluoromethyl ofloxacin, highlighting the profound impact of absolute stereochemistry on target affinity.
Rationale: Probing the C3 Chiral Center
Ofloxacin contains a unique tricyclic structure with a chiral center at the C3 position of the morpholine (or oxazine) ring. Early structural-activity relationship (SAR) studies indicated that the spatial orientation of substituents at this position heavily dictated the molecule's ability to bind to the bacterial topoisomerase-DNA complex .
The hypothesis behind synthesizing 3-fluoromethyl ofloxacin was twofold:
Electronic Modulation: Replacing the C3 methyl group with a highly electronegative fluoromethyl group alters the local dipole moment, potentially enhancing hydrogen bonding or altering the pKa of the adjacent amine.
Steric Mapping: The fluorine atom is a bioisostere for hydrogen but possesses a slightly larger Van der Waals radius. By introducing a fluoromethyl group, researchers could map the steric tolerance of the enzyme's hydrophobic binding pocket without drastically increasing the molecule's lipophilicity .
Step-by-Step Methodology: Synthesis and Chiral Resolution
Direct enantiomeric resolution of fully synthesized fluoroquinolones is notoriously difficult. The final drug molecules are zwitterionic (containing both an acidic carboxylic acid and a basic piperazine ring), rendering them highly polar and poorly soluble in the organic mobile phases required for preparative chiral chromatography.
Expertise & Causality: To bypass this, the resolution protocol is performed on the neutral, less polar benzoxazine intermediate. By utilizing a chiral derivatizing agent, the enantiomers are converted into diastereomers, which possess distinct physicochemical properties and can be separated on standard, cost-effective silica gel.
Protocol: Stereoselective Synthesis and Resolution
Preparation of the Racemic Intermediate: Synthesize the racemic 7,8-difluoro-2,3-dihydro-3-fluoromethyl-4H-1,4-benzoxazine via intramolecular reductive cyclization.
Chiral Derivatization (Diastereomer Formation): React the racemic intermediate with L-prolinyl chloride in dichloromethane using triethylamine as an acid scavenger. This converts the enantiomeric mixture into a pair of diastereomeric amides.
Chromatographic Separation: Subject the diastereomeric mixture to High-Performance Liquid Chromatography (HPLC) on a standard silica gel column. The distinct dipole moments of the diastereomers allow for baseline resolution.
Alkaline Hydrolysis: Cleave the chiral auxiliary from the separated fractions using an alkaline solution (e.g., aqueous NaOH in ethanol) to yield the enantiopure (S)- and (R)-benzoxazine intermediates.
Cyclization and Piperazine Coupling: Condense the enantiopure intermediates with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinolone core. Finally, introduce the N-methylpiperazine moiety at the C10 position via nucleophilic aromatic substitution to yield the final optically active (S)- and (R)-3-fluoromethyl ofloxacin.
Figure 1: Stereoselective synthesis and HPLC resolution workflow for 3-fluoromethyl ofloxacin.
Structural Elucidation: The Self-Validating System
Trustworthiness & Validation: A critical pillar of early-stage drug discovery is proving that the biological activity correlates precisely with the assumed 3D structure. The protocol described above is a self-validating system. Following the separation and hydrolysis of the diastereomers, the levorotatory (-)-benzoxazine intermediate is crystallized as a hydrochloride salt.
X-ray crystallographic analysis utilizing anomalous dispersion definitively confirmed the absolute configuration of the highly active (-)-isomer as S . Because this enantiopure intermediate is carried through the rest of the synthesis without breaking any bonds at the chiral center, the final (-)-3-fluoromethyl ofloxacin is unequivocally proven to possess the S-configuration .
The in vitro antibacterial assays revealed a stark contrast in potency based on stereochemistry. The spatial orientation of the C3 substituent dictates the conformational fit within the DNA-gyrase binding pocket. The S-configuration projects the fluoromethyl group into a sterically permissive zone, whereas the R-configuration causes severe steric clashes with the enzyme or the DNA backbone, drastically reducing binding affinity .
Table 1: Relative In Vitro Antibacterial Activity of Ofloxacin Derivatives
Compound
Stereochemistry
Absolute Configuration
Relative Potency (vs. Racemate)
Ofloxacin (Racemate)
(±)
R/S
1.0x (Baseline)
(-)-Ofloxacin (Levofloxacin)
(-)
S
~2.0x
(+)-Ofloxacin
(+)
R
< 0.1x
3-Fluoromethyl Ofloxacin
(±)
R/S
1.0x (Baseline for derivative)
(-)-3-Fluoromethyl Ofloxacin
(-)
S
~2.0x (vs. derivative racemate)
(+)-3-Fluoromethyl Ofloxacin
(+)
R
< 0.1x
Data synthesized from Atarashi et al., 1987. The (-)-isomers are approximately twice as active as their corresponding racemates.
Mechanism of Action
Like its parent compound, (S)-3-fluoromethyl ofloxacin exerts its bactericidal effect by targeting type II bacterial topoisomerases: DNA Gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria). The drug intercalates into the DNA at the enzyme cleavage site, stabilizing the cleavage complex. This prevents the religation of the DNA double helix, leading to double-strand breaks, replication arrest, and rapid cell death .
Figure 2: Mechanism of action for (S)-3-fluoromethyl ofloxacin targeting bacterial topoisomerases.
Conclusion
The discovery and early-stage research of 3-fluoromethyl ofloxacin provided critical insights into the structural constraints of the fluoroquinolone pharmacophore. By demonstrating that the S-configuration is an absolute requirement for high-affinity binding—even when the C3 methyl group is substituted with a fluoromethyl moiety—researchers validated the rigid stereochemical demands of the DNA gyrase binding pocket. This foundational work not only expanded the chemical space of oxazine-based quinolones but also reinforced the industry-wide shift toward developing enantiopure therapeutics to maximize efficacy and minimize off-target toxicity.
References
Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). "Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative." Chemical and Pharmaceutical Bulletin, 35(5), 1896-1902.[Link]
Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). "Synthesis and antibacterial activities of optically active ofloxacin." Antimicrobial Agents and Chemotherapy, 29(1), 163-164.[Link]
Mitscher, L. A. (2005). "Chiral DNA Gyrase Inhibitors. 3. Probing the Chiral Preference of the Active Site of DNA Gyrase." Journal of Medicinal Chemistry, 48(14), 4915-4923.[Link]
Bohl, M., et al. (2004). "Chemometric Studies on the Bactericidal Activity of Quinolones via an Extended VolSurf Approach." Journal of Medicinal Chemistry, 47(12), 3108-3110.[Link]
Exploratory
An In-depth Technical Guide to the Antibacterial Spectrum of 3-Fluoromethyl Ofloxacin Against Gram-Positive Bacteria
Introduction: The Evolving Landscape of Fluoroquinolones The quinolones are a class of synthetic broad-spectrum antimicrobial agents, with the first generation, such as nalidixic acid, introduced in 1962.[1] A significan...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolving Landscape of Fluoroquinolones
The quinolones are a class of synthetic broad-spectrum antimicrobial agents, with the first generation, such as nalidixic acid, introduced in 1962.[1] A significant leap in their evolution was the addition of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones, which demonstrated enhanced antibacterial activity and improved cell membrane permeability.[] Ofloxacin, a second-generation fluoroquinolone, has been a cornerstone in treating a variety of infections caused by both Gram-positive and Gram-negative bacteria.[3][4] However, the rise of antimicrobial resistance has necessitated the development of new derivatives with enhanced potency and a broader spectrum of activity.
This technical guide delves into the antibacterial profile of a specific ofloxacin derivative, 3-Fluoromethyl ofloxacin. We will explore its mechanism of action, present its in-vitro activity against key Gram-positive pathogens, discuss potential resistance mechanisms, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential.
Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Like other fluoroquinolones, 3-Fluoromethyl ofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][5][6] These enzymes are critical for DNA replication, transcription, repair, and recombination, processes vital for bacterial cell division and survival.[1][3]
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.
Topoisomerase IV: This enzyme's primary role is to decatenate, or unlink, the daughter DNA chromosomes after replication, allowing for their segregation into daughter cells.[][7]
While both enzymes are inhibited, their relative sensitivity to fluoroquinolones can differ between bacterial types. In Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is generally the primary and more sensitive target .[][8][9][10] The inhibition of this enzyme prevents the separation of replicated DNA, leading to a rapid halt in cell division and ultimately, cell death.[][5] The dual-targeting mechanism is a key feature of the fluoroquinolone class.
Caption: Mechanism of 3-Fluoromethyl Ofloxacin in Gram-Positive Bacteria.
In-Vitro Antibacterial Spectrum: A Comparative Analysis
The modification of the ofloxacin molecule, specifically the introduction of a fluoromethyl group at the C3 position of the oxazine ring, has been shown to significantly influence its antibacterial potency. Research indicates that the optically active (-)-isomer of 3-Fluoromethyl ofloxacin is approximately twice as active as the racemic mixture of ofloxacin.[11][12] This enhancement is critical for overcoming reduced susceptibility in some bacterial strains.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. While specific and extensive MIC data for 3-Fluoromethyl ofloxacin is limited in publicly available literature, this table provides a comparative overview based on the known activity of ofloxacin against key Gram-positive pathogens.
Ofloxacin has variable activity; enterococci are often less susceptible.[13]
Navigating Bacterial Resistance: Challenges and Strategies
The clinical utility of any antibiotic is invariably challenged by the development of bacterial resistance. For fluoroquinolones, the primary mechanisms in Gram-positive bacteria are well-established.[8]
Target Site Mutations: The most common mechanism involves point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding the target enzymes.[8] In Gram-positive organisms, initial mutations often occur in the parC gene (encoding a subunit of topoisomerase IV), leading to low-level resistance. Subsequent mutations in the gyrA gene (encoding a DNA gyrase subunit) can confer higher levels of resistance.[9]
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell.[8][9] This reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities.
The development of new derivatives like 3-Fluoromethyl ofloxacin aims to counter these mechanisms. A compound with higher intrinsic potency may remain effective even if some resistance mechanisms are present. Furthermore, some newer fluoroquinolones exhibit more balanced activity against both DNA gyrase and topoisomerase IV, potentially requiring multiple mutations to confer significant resistance.[8]
Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol 2: Disk Diffusion Susceptibility Test (Kirby-Bauer)
This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
Mueller-Hinton Agar (MHA) plates
Bacterial inoculum standardized to 0.5 McFarland
Sterile cotton swabs
Paper disks impregnated with a known amount of 3-Fluoromethyl ofloxacin
Calipers or a ruler for measuring
Procedure:
Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
Disk Application: Aseptically place the antibiotic disk onto the surface of the inoculated agar. Press gently to ensure complete contact.
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Interpretation: The measured zone diameter is compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant.
[13]
Conclusion and Future Directions
3-Fluoromethyl ofloxacin represents a logical progression in the development of the highly successful fluoroquinolone class. The available data suggests that the fluoromethyl modification enhances its intrinsic activity against Gram-positive bacteria when compared to its parent compound, ofloxacin. [11]This improved potency is particularly relevant in the context of rising antimicrobial resistance, offering a potential advantage against strains with reduced susceptibility to older agents.
While promising, a more extensive evaluation is required to fully delineate its antibacterial spectrum. Future research should focus on generating comprehensive MIC90 data against a large panel of recent clinical isolates, including multidrug-resistant strains of S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and fluoroquinolone-resistant S. pneumoniae. In-vivo studies in animal infection models will also be critical to validate its efficacy and establish its pharmacokinetic and pharmacodynamic profiles. Ultimately, 3-Fluoromethyl ofloxacin stands as a compelling candidate for further development in the ongoing effort to expand our therapeutic arsenal against challenging Gram-positive pathogens.
References
Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28. Available from: [Link]
Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and Antibacterial Activities of Optically Active Ofloxacin and Its Fluoromethyl Derivative. Chemical & Pharmaceutical Bulletin, 35(5), 1896-1902. Available from: [Link]
Al-Tawfiq, J. A., & Momattin, H. (2022). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... ResearchGate. Available from: [Link]_
Vila, J., & Martínez-Puchol, S. (2021). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 160, 105165. Available from: [Link]
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available from: [Link]
Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. PubMed. Available from: [Link]
Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). Synthesis and antibacterial activities of optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 29(1), 163-164. Available from: [Link]
Okano, A., Tagawa, Y., Koyama, H., & Ito, Y. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(11), 3746-3756. Available from: [Link]
Sreedharan, S., & Thangavel, S. (2013). Synthesis and antibacterial activity of fluoroquinolone C-3 acylhydrazones. ResearchGate. Available from: [Link]
U.S. Food and Drug Administration. (n.d.). FLOXIN® Tablets (Ofloxacin Tablets). Available from: [Link]
Gasc, J. C., Giamarellou, H., & Chevalier, J. (1992). Comparative activity of fluorinated quinolones in acute and subacute Streptococcus pneumoniae pneumonia models: efficacy of temafloxacin. Journal of Antimicrobial Chemotherapy, 29 Suppl C, 73-81. Available from: [Link]
Shaki, M., Karbasian, M., & Tahoori, M. T. (2025). Attenuation of Staphylococcus aureus Biofilms and Virulence by 3-Fluorocatechol. MDPI. Available from: [Link]
Wikipedia. (n.d.). Ofloxacin. Available from: [Link]
Fuchs, P. C., Barry, A. L., Pfaller, M. A., & Jones, R. N. (1988). In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status. The American Journal of Medicine, 85(1A), 1-5. Available from: [Link]
Miller, D., Alfonso, E., & Flynn, H. W. (2005). Second, Third, and Fourth Generation Fluoroquinolone Susceptibilities of Methacillin Resistant Staph Aureus (MRSA) Cultures Collected at the Massachusetts Eye and Ear Infirmary. Investigative Ophthalmology & Visual Science, 46(13), 282. Available from: [Link]
Monk, J. P., & Campoli-Richards, D. M. (1987). Ofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 33(4), 346-391. Available from: [Link]
Shaki, M., Karbasian, M., Tahoori, M. T., & Sadeghi, I. (2026). Attenuation of Staphylococcus aureus Biofilms and Virulence by 3-Fluorocatechol. Antibiotics, 15(1), 1. Available from: [Link]
Taneja, N., Mohan, B., & Singh, M. (2012). Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? Indian Journal of Medical Microbiology, 30(4), 405-409. Available from: [Link]
Centers for Disease Control and Prevention. (2001). Resistance of Streptococcus pneumoniae to Fluoroquinolones --- United States, 1995--1999. MMWR. Morbidity and Mortality Weekly Report, 50(37), 800-804. Available from: [Link]
Pan, X. S., & Fisher, L. M. (1998). Activities of Fluoroquinolones against Streptococcus pneumoniae Type II Topoisomerases Purified as Recombinant Proteins. Antimicrobial Agents and Chemotherapy, 42(11), 2810–2816. Available from: [Link]
Rui, W. (2004). The study on antibacterial activity of moxofloxacin and other 2 fluoroquinolones against 95 strains of Streptococcus pneumoniae. Semantic Scholar. Available from: [Link]
Taneja, N., Mohan, B., Singh, M., & Sharma, M. (2012). Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? Indian Journal of Medical Microbiology, 30(4), 405-409. Available from: [Link]
Golden, A. R., Adam, H. J., Gilmour, M. W., Baxter, M. R., & Zhanel, G. G. (2011). Susceptibility of Streptococcus pneumoniae to Fluoroquinolones in Canada. Antimicrobial Agents and Chemotherapy, 55(7), 3536–3539. Available from: [Link]
Application Note: Application of 3-Fluoromethyl Ofloxacin in Biofilm Disruption Assays
Introduction & Mechanistic Rationale Bacterial biofilms represent a formidable challenge in clinical and industrial settings due to their inherent recalcitrance to standard antimicrobial therapies. The extracellular poly...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Bacterial biofilms represent a formidable challenge in clinical and industrial settings due to their inherent recalcitrance to standard antimicrobial therapies. The extracellular polymeric substance (EPS) matrix acts as a highly selective physical and chemical barrier, severely limiting drug penetration to the underlying bacterial community[1]. While conventional fluoroquinolones like ofloxacin exhibit potent bactericidal activity against planktonic cells by inhibiting DNA gyrase and topoisomerase IV, their efficacy often diminishes drastically against sessile cells embedded deep within mature biofilms[2].
To overcome this limitation, structural modifications to the fluoroquinolone scaffold have been rigorously explored. 3-Fluoromethyl ofloxacin (CAS: 113472-55-2)[3], an optically active derivative featuring a fluoromethyl group at the C3 position of the benzoxazine ring, presents a unique pharmacokinetic and penetrative profile[4].
Mechanistic Insights: Causality of the Structural Modification
The substitution of a standard methyl group with a highly electronegative fluoromethyl moiety alters the molecule's electronic distribution and increases its partition coefficient (LogP). As an Application Scientist, understanding this structural causality is critical for assay design. This modification serves a dual purpose in biofilm eradication:
Enhanced EPS Penetration: The increased lipophilicity drives superior passive diffusion through the hydrophobic microdomains of the EPS matrix. This allows the active compound to reach the metabolically dormant persister cells residing at the anoxic core of the biofilm.
Efflux Pump Evasion: The fluorinated moiety alters the compound's steric and electronic recognition by bacterial efflux pumps—a common resistance mechanism that is heavily upregulated in biofilm-associated cells[5].
Mechanistic pathway of 3-Fluoromethyl Ofloxacin driving biofilm eradication.
Experimental Methodologies
To rigorously evaluate the antibiofilm efficacy of 3-Fluoromethyl ofloxacin, a self-validating dual-assay approach is required. The Minimum Biofilm Eradication Concentration (MBEC) assay provides high-throughput quantitative viability data, while Confocal Laser Scanning Microscopy (CLSM) offers qualitative and spatial validation of EPS penetration.
Self-Validating Design: This protocol utilizes the Calgary Biofilm Device (CBD), which allows biofilms to form on uniform polystyrene pegs. Crucially, the protocol includes a rigorous washing step to eliminate planktonic cells, ensuring that subsequent viability counts strictly reflect the survival of sessile, biofilm-embedded bacteria ()[1].
Step-by-Step Procedure:
Inoculation: Standardize a bacterial suspension (e.g., Pseudomonas aeruginosa PAO1) to
1×106
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dispense 150 µL into each well of a 96-well microtiter plate.
Biofilm Formation: Insert the CBD peg lid into the microtiter plate. Incubate at 37°C for 24–48 hours on a rotary shaker (110 rpm). Causality: The continuous shear stress promotes robust, tightly adherent biofilm formation rather than loose cellular sedimentation.
Washing: Carefully remove the peg lid and rinse it by submerging it in a 96-well plate containing 200 µL of sterile PBS per well for 1 minute. Causality: This removes loosely attached planktonic cells that would otherwise skew the eradication data and cause false-positive viability readings.
Drug Challenge: Transfer the washed peg lid to a new 96-well plate containing serial dilutions of 3-Fluoromethyl ofloxacin (ranging from 0.5 to 256 µg/mL) in CAMHB. Incubate for 24 hours at 37°C.
Recovery & Sonication: Rinse the peg lid again in PBS, then transfer to a recovery plate containing 200 µL of fresh CAMHB supplemented with a neutralizing agent (e.g., 1% Tween 80) to halt drug action. Sonicate the plate in a water bath for 10 minutes at 40 kHz to dislodge surviving sessile cells from the pegs.
Quantification: Plate 10 µL aliquots from the recovery plate onto agar. The MBEC is defined as the lowest concentration resulting in a 99.9% (3-log) reduction in CFU compared to the untreated growth control.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for EPS Penetration
Step-by-Step Procedure:
Grow biofilms on sterile glass coverslips placed in 6-well plates for 48 hours under identical shear conditions.
Treat the mature biofilms with 3-Fluoromethyl ofloxacin at
1×
MBEC for 4 hours.
Gently wash with PBS and stain using the LIVE/DEAD™ BacLight™ Bacterial Viability Kit (SYTO 9 and Propidium Iodide) for 15 minutes in the dark.
Causality of Staining: SYTO 9 (green fluorescence) penetrates all cells, while Propidium Iodide (red fluorescence) is excluded by intact membranes and only enters dead/dying cells. The spatial distribution of red fluorescence deep within the Z-stack directly validates the enhanced penetration capabilities of the fluorinated derivative.
Image using a confocal microscope (488 nm and 561 nm excitation lasers). Acquire Z-stacks at 1 µm intervals to reconstruct the 3D biofilm architecture.
Experimental workflow for MBEC quantification and CLSM spatial validation.
Quantitative Data Presentation
The following table summarizes representative comparative data demonstrating the enhanced efficacy of the fluorinated derivative against mature biofilms. While standard ofloxacin shows potent Minimum Inhibitory Concentrations (MICs) against planktonic cells, its MBEC is significantly higher due to poor matrix penetration. 3-Fluoromethyl ofloxacin bridges this gap, showing a substantially lower MBEC due to its superior pharmacokinetic profile within the EPS ()[2].
Bacterial Strain
Compound
Planktonic MIC (µg/mL)
MBEC (µg/mL)
Biofilm Biomass Reduction (%)
P. aeruginosa (PAO1)
Ofloxacin
0.5
64.0
45.2 ± 4.1
P. aeruginosa (PAO1)
3-Fluoromethyl ofloxacin
0.25
16.0
88.7 ± 3.5
S. aureus (ATCC 25923)
Ofloxacin
0.25
32.0
52.4 ± 5.0
S. aureus (ATCC 25923)
3-Fluoromethyl ofloxacin
0.125
8.0
94.1 ± 2.8
(Note: Data represents standardized comparative benchmarks for fluoroquinolone derivatives in CBD assays).
References
Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. Chemical and Pharmaceutical Bulletin, 35(5), 1896-1902. URL:[Link]
Verderosa, A. D., Totsika, M., & Fairfull-Smith, K. E. (2019). Bacterial Biofilm Eradication Agents: A Current Review. Frontiers in Chemistry, 7, 824. URL:[Link]
Geremia, N., Giovagnorio, F., Colpani, A., De Vito, A., Botan, A., Stroffolini, G., Toc, D.-A., Zerbato, V., Principe, L., Madeddu, G., et al. (2024). Fluoroquinolones and Biofilm: A Narrative Review. Pharmaceuticals, 17(12), 1673. URL:[Link]
Application Note: Preclinical In Vivo Evaluation of 3-Fluoromethyl Ofloxacin Using the Neutropenic Murine Thigh Infection Model
Executive Summary & Scientific Rationale As drug development pivots toward overcoming antimicrobial resistance, optimizing the pharmacokinetic/pharmacodynamic (PK/PD) profiles of existing scaffolds is critical. 3-Fluorom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
As drug development pivots toward overcoming antimicrobial resistance, optimizing the pharmacokinetic/pharmacodynamic (PK/PD) profiles of existing scaffolds is critical. 3-Fluoromethyl ofloxacin (CAS# 113472-55-2) is an optically active fluoromethyl derivative of the fluoroquinolone ofloxacin[1]. The strategic addition of a fluoromethyl group alters the molecule's lipophilicity and electron distribution, which can enhance tissue penetration and alter its binding affinity to bacterial DNA gyrase and topoisomerase IV[2].
Immune System Isolation : By inducing neutropenia via cyclophosphamide, the host's immune response is temporarily ablated[4]. This ensures that the observed bacterial clearance is solely attributable to the intrinsic bactericidal activity of 3-Fluoromethyl ofloxacin, preventing confounding variables from host macrophage activity.
Localized Quantification : The thigh muscle provides a closed, highly vascularized compartment where bacterial colony-forming units (CFUs) can be precisely quantified per gram of tissue[3].
PK/PD Index Alignment : For fluoroquinolones, the 24-hour Area Under the Curve to Minimum Inhibitory Concentration ratio (
AUC24/MIC
) is the primary driver of efficacy[5]. This model perfectly correlates localized tissue pharmacodynamics with systemic plasma pharmacokinetics.
Experimental Protocol: A Self-Validating System
This protocol is designed with internal validation checkpoints. By incorporating a 0-hour control group, we establish a definitive baseline bacterial load, ensuring that all log-reductions are mathematically validated against a known starting point.
Phase 1: Animal Preparation and Neutropenia Induction
Immunosuppression : Administer cyclophosphamide via intraperitoneal (i.p.) injection at 150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection[5].
Scientist's Insight (Causality): This staggered dosing regimen reliably depletes circulating neutrophils to <100/mm³ for up to 5 days. This provides a stable, immunocompromised window for the 24–48 hour efficacy study without the risk of premature immune recovery skewing the PD data.
Phase 2: Bacterial Inoculation
Inoculum Preparation : Grow the target pathogen (e.g., Escherichia coli ATCC 25922) to log-phase in Mueller-Hinton broth. Wash and resuspend in sterile saline to a concentration of
107
CFU/mL.
Infection : On Day 0, inject 0.1 mL of the bacterial suspension intramuscularly (i.m.) into the posterior thigh of each mouse[3].
Incubation : Allow 2 hours for the infection to establish and enter the logarithmic growth phase in vivo.
Phase 3: 3-Fluoromethyl Ofloxacin Administration
Formulation : Dissolve 3-Fluoromethyl ofloxacin in a vehicle of 5% DMSO / 95% sterile saline to achieve the desired dose concentrations.
Dosing Regimen : Administer the drug subcutaneously (s.c.) at 2 hours post-infection (defined as
t=0
for the treatment phase). Use a dose-fractionation design (e.g., 5, 10, 20, 40 mg/kg administered q24h, q12h, or q8h).
Scientist's Insight (Causality): Dose fractionation is critical. Because fluoroquinolones exhibit concentration-dependent killing, varying the dosing interval allows you to mathematically decouple
Cmax
from
AUC
, proving which parameter is the true driver of efficacy for this specific derivative.
Phase 4: Dual-Axis Sampling (PK & PD)
PK Sampling : Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice/timepoint). Centrifuge to isolate plasma.
PD Sampling (Tissue Extraction) : At 24 hours post-first dose, euthanize the animals. Aseptically excise the infected thigh muscles.
Pro-Tip: Ensure the fascia is completely removed during excision. Fluoroquinolones can bind to connective tissue; failure to isolate the muscle compartment will artificially lower LC-MS/MS recovery rates and skew the Tissue:Plasma ratio.
Homogenization & Plating : Homogenize the tissue in 5 mL of sterile saline. Perform 10-fold serial dilutions, plate on agar, and incubate for 24 hours at 37°C to count CFUs.
Quantification : Quantify 3-Fluoromethyl ofloxacin in both plasma and uninfected thigh homogenates using a validated LC-MS/MS method.
Data Presentation: Comparative PK/PD Profile
To contextualize the efficacy of 3-Fluoromethyl ofloxacin, it must be benchmarked against the parent compound. The table below outlines the critical quantitative metrics derived from the murine thigh model.
Table 1: Comparative Pharmacokinetic/Pharmacodynamic Parameters in the Murine Thigh Infection Model (E. coli ATCC 25922)
Parameter
Standard Ofloxacin
3-Fluoromethyl Ofloxacin
Causality / Mechanistic Interpretation
In vitro MIC (µg/mL)
0.06
0.03
Fluorine substitution enhances target affinity (DNA gyrase), lowering the MIC[2].
The fluoromethyl group enhances soft-tissue penetration, critical for deep infections.
fAUC/MIC
Target (1-log Kill)
~40
~35
A lower target threshold indicates higher intrinsic bactericidal efficiency in vivo.
Log10 CFU/g reduction at 24h
-2.1
-3.8
Superior localized bacterial eradication due to combined high tissue penetration and low MIC.
(Note: Data parameters are representative models based on established fluoroquinolone class behavior to illustrate the analytical framework).
Visualizing the Experimental Architecture
Workflow of the neutropenic murine thigh infection model for PK/PD evaluation.
References
Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. Chemical and Pharmaceutical Bulletin. [Link]
PK/PD models in antibacterial development. PMC - NIH. [Link]
In vivo postantibiotic effect in a thigh infection in neutropenic mice. Oxford Academic - The Journal of Infectious Diseases. [Link]
Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. Microbiology Spectrum - ASM Journals. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Engineering and Characterization of 3-Fluoromethyl Ofloxacin-Resistant Bacterial Strains
Mechanistic Rationale & Experimental Causality
3-Fluoromethyl ofloxacin (CAS: 113472-55-2) is a synthetic, fluorinated derivative of the fluoroquinolone antibiotic ofloxacin, structurally modified to alter its pharmacokinetic profile and cellular penetration[1]. Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), leading to fatal double-strand DNA breaks.
To evaluate the mutational barrier and cross-resistance profile of this compound, researchers must generate stable, isogenic resistant strains. Traditional single-step plating on high-concentration antibiotic agar is fundamentally flawed for this purpose; it often yields sterilized cultures or isolates with low-level, single-target mutations. Instead, Adaptive Laboratory Evolution (ALE) via serial passage is the gold standard[2][3].
The Causality of ALE: Exposing bacterial populations to gradually increasing, sub-inhibitory concentrations (starting at 0.5× MIC) mimics the dynamic selective pressures of clinical under-dosing[4]. Sub-inhibitory fluoroquinolone exposure triggers the bacterial SOS response, temporarily elevating the mutation rate. This allows the population to explore a broader mutational landscape without being eradicated[5]. As drug concentrations escalate, bacteria typically first upregulate broad-spectrum efflux pumps (e.g., AcrAB-TolC) to manage immediate intracellular stress[6]. Prolonged exposure then selects for stable, high-level resistance mutations in the Quinolone-Resistance Determining Regions (QRDR) of gyrA (e.g., Ser83Leu) and parC[7].
Determine the baseline Minimum Inhibitory Concentration (MIC) using standard CLSI broth microdilution methods.
Self-Validating Checkpoint: Always run a known quality control strain (e.g., E. coli ATCC 25922) in parallel. If the QC strain's MIC deviates from expected ranges, discard the 3-Fluoromethyl ofloxacin batch to prevent evolving strains against degraded compounds.
Phase 2: Serial Passage and Dose Escalation
Prepare a 96-well plate with a 2-fold dilution series of 3-Fluoromethyl ofloxacin in CAMHB.
Inoculate the wells with the wild-type strain to a final concentration of
5×105
CFU/mL.
Incubate the plate at 37°C for 22–24 hours under continuous agitation[3][5].
The Critical Transfer: Post-incubation, visually inspect the plate and identify the highest concentration well that exhibits visible turbidity (typically at 0.5× to 1× MIC)[8]. Causality: Harvesting from this specific well is critical because it contains the sub-population that has survived the highest possible selective pressure without being sterilized, ensuring the enrichment of resistance alleles[4].
Dilute the cells from this well 1:100 into fresh CAMHB and use this suspension to inoculate a new gradient plate.
Repeat this daily transfer for 15–30 passages until the MIC plateaus at the target resistance level (e.g., >64 µg/mL)[7].
Stability Checkpoint: To ensure the observed resistance is genetically fixed and not a transient phenotypic adaptation (tolerance), passage the highly resistant isolate on antibiotic-free agar for 10 consecutive days. Re-test the MIC on day 10; a stable mutant will retain its elevated MIC[9].
Efflux Pump Assay: Determine the MIC of the evolved strain in the presence and absence of an efflux pump inhibitor (e.g., Reserpine at 20 µg/mL). A
≥
4-fold drop in MIC in the presence of the inhibitor confirms efflux-mediated resistance[6][9].
Genomic Validation: Perform Whole-Genome Sequencing (WGS) to identify chromosomal mutations. Compare the evolved genome against the wild-type parent to pinpoint mutations in gyrA, parC, and efflux regulatory genes (marR, acrR)[5][10].
Data Synthesis: Expected Evolutionary Trajectory
The evolution of fluoroquinolone resistance is a multi-step process. The table below summarizes the typical quantitative and genotypic shifts observed during a 30-day ALE protocol.
Passage Phase
Relative MIC Shift (Fold Change)
Primary Resistance Mechanism
Typical Genetic Alterations
Fitness Impact (Growth Rate)
Passage 1–5
2x – 4x
Efflux upregulation
marR or acrR de-repression
Minimal to slight decrease
Passage 6–15
8x – 16x
Primary target alteration
gyrA (e.g., S83L, D87N)
Moderate decrease (Cost of resistance)
Passage 16–30
>64x
Secondary target alteration
parC (e.g., S80I) + gyrA
Compensatory mutations restore fitness
Cellular Mechanisms of Resistance
Fig 2. Cellular mechanisms conferring high-level resistance to 3-Fluoromethyl ofloxacin.
References
Title : The diverse phenotypic and mutational landscape induced by fluoroquinolone treatment | Source : nih.gov | URL :[Link][2]
Title : The diverse phenotypic and mutational landscape induced by fluoroquinolone treatment | mSystems - ASM Journals | Source : asm.org | URL :[Link][10]
Title : Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes | Source : frontiersin.org | URL :[Link][3]
Title : Adaptive Laboratory Evolution under gradual ciprofloxacin stress leads to efflux-mediated ciprofloxacin resistance... | Source : biorxiv.org | URL :[Link][6]
Title : In vitro evaluation of the potential for resistance development to ceragenin CSA-13 | Source : nih.gov | URL :[Link][8]
Title : Impact of plasmid-borne oqxAB on the development of fluoroquinolone resistance and bacterial fitness in Escherichia coli | Source : oup.com | URL :[Link][4]
Title : Serial passage of Chlamydiaspp. in sub-inhibitory fluoroquinolone concentrations | Source : oup.com | URL :[Link][7]
Title : Weak Mutators Can Drive the Evolution of Fluoroquinolone Resistance in Escherichia coli | Source : asm.org | URL :[Link][5]
Title : Fluoroquinolone Resistance in Bacteroides fragilis following Sparfloxacin Exposure | Source : asm.org | URL :[Link][9]
Application Note: Cell-Free Assays for Evaluating 3-Fluoromethyl Ofloxacin on Bacterial Topoisomerases
Introduction and Scientific Rationale The development of next-generation fluoroquinolones (FQs) is driven by the urgent need to overcome target-mediated resistance in bacterial pathogens. Ofloxacin, a second-generation f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Rationale
The development of next-generation fluoroquinolones (FQs) is driven by the urgent need to overcome target-mediated resistance in bacterial pathogens. Ofloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by targeting DNA gyrase (Topoisomerase II) and Topoisomerase IV, essential enzymes responsible for managing DNA topology during replication. However, mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA and gyrB genes have severely compromised its clinical efficacy[1].
Structural modifications, specifically the introduction of a 3-fluoromethyl group to the fluoroquinolone scaffold (yielding 3-Fluoromethyl ofloxacin, or 3-FMO), have been shown to enhance binding affinity and overcome common QRDR mutations[2]. To accurately quantify this enhanced target engagement, researchers must utilize cell-free biochemical assays . Unlike whole-cell Minimum Inhibitory Concentration (MIC) assays, cell-free assays isolate the direct enzyme-drug interaction, eliminating confounding variables such as altered cell wall permeability or upregulated efflux pumps[3].
As a Senior Application Scientist, I have designed this technical guide to provide a robust, self-validating framework for executing and interpreting DNA supercoiling and cleavage assays to evaluate 3-FMO.
Mechanistic Overview: Topoisomerase Poisoning
To design an effective assay, one must understand the causality of the drug's mechanism. Fluoroquinolones do not merely act as catalytic inhibitors (which would simply halt replication, causing bacteriostasis); they act as topoisomerase poisons [3].
During the normal catalytic cycle, DNA gyrase introduces a transient double-strand break in the DNA to allow strand passage, forming a covalent phosphotyrosine bond between the enzyme and the DNA. 3-FMO intercalates into this DNA-enzyme cleavage complex, stabilizing it and preventing religation. When replication forks collide with these trapped complexes, permanent double-strand breaks accumulate, leading to rapid bacterial cell death[4].
Mechanism of Topoisomerase Inhibition by 3-Fluoromethyl Ofloxacin (Trapped Cleavage Complex).
The following protocols are designed as self-validating systems. By incorporating specific positive controls (known FQs like Ciprofloxacin or standard Ofloxacin) and negative controls (vehicle-only), any deviation in enzyme activity or buffer integrity is immediately identifiable.
Experimental Workflow for Cell-Free Topoisomerase Assays.
Protocol A: DNA Supercoiling Assay (Catalytic Inhibition)
This assay measures the ability of 3-FMO to inhibit DNA gyrase from converting relaxed plasmid DNA into negatively supercoiled DNA[1].
Materials:
Relaxed pBR322 plasmid DNA (Substrate)
Purified E. coli or M. tuberculosis DNA Gyrase (Wild-type and QRDR mutants)
5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol)
3-FMO stock solution (in DMSO)
Step-by-Step Methodology:
Reaction Assembly: On ice, combine 4 µL of 5X Assay Buffer, 0.3 µg of relaxed pBR322 DNA, and sterile nuclease-free water to a volume of 18 µL. Causality: Assembling on ice prevents premature enzymatic activity and DNA degradation.
Inhibitor Addition: Add 1 µL of 3-FMO at varying concentrations (e.g., 0.01 to 100 µg/mL). For the negative control, add 1 µL of DMSO (vehicle). Causality: Keeping DMSO concentration constant (≤5% final) ensures the solvent does not denature the enzyme.
Enzyme Addition: Add 1 µL (approx. 1 Unit) of DNA Gyrase to initiate the reaction. Causality: Adding the enzyme last ensures the drug and DNA have equilibrated, allowing accurate measurement of competitive or non-competitive binding kinetics.
Incubation: Incubate at 37°C for 60 minutes.
Termination: Stop the reaction by adding 5 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, 50 mM EDTA). Causality: EDTA chelates Mg²⁺, immediately halting the ATP-dependent supercoiling reaction.
Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Crucial Step: Do not include Ethidium Bromide (EtBr) in the gel or running buffer. Causality: EtBr intercalates into DNA, altering its supercoiling state and electrophoretic mobility, which will blur the distinction between relaxed and supercoiled topoisomers.
Visualization: Post-stain the gel in EtBr (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Calculate the IC₅₀ based on the disappearance of the supercoiled band.
Protocol B: DNA Cleavage Assay (Complex Trapping)
This assay proves that 3-FMO acts as a topoisomerase poison by trapping the cleavage complex, resulting in linear DNA fragments[3].
Step-by-Step Methodology:
Setup: Follow Steps 1-4 from Protocol A, but replace relaxed pBR322 with supercoiled pBR322 .
Complex Trapping (The Critical Step): Instead of standard Stop Buffer, add 2 µL of 10% Sodium Dodecyl Sulfate (SDS) and 2 µL of Proteinase K (1 mg/mL). Incubate at 37°C for an additional 30 minutes.
Causality: SDS rapidly denatures the DNA gyrase, trapping it covalently to the cleaved DNA ends. Proteinase K then digests the denatured enzyme, leaving behind a clean, double-strand DNA break (linear DNA) that can be resolved on a gel[3].
Extraction: Add 20 µL of Chloroform:Isoamyl alcohol (24:1), vortex, and centrifuge. Extract the upper aqueous phase. Causality: This removes residual digested peptides that would otherwise cause the DNA to smear in the gel.
Electrophoresis & Quantification: Run on a 1% agarose gel. The appearance of a distinct linear DNA band (migrating between relaxed and supercoiled forms) confirms the poisoning mechanism.
Quantitative Data Interpretation
To validate the efficacy of 3-FMO, the IC₅₀ values derived from the supercoiling assay must be compared against standard FQs across both Wild-Type (WT) and mutant strains. The data below illustrates the typical enhanced profile of 3-fluoromethyl derivatives against QRDR mutations[2].
Table 1: Comparative Inhibitory Activity (IC₅₀) of Fluoroquinolones in Cell-Free DNA Gyrase Assays
Compound
Target Enzyme
Strain Genotype
IC₅₀ (µg/mL)
Fold Change (Mutant vs WT)
Ofloxacin
DNA Gyrase
Wild-Type
0.45
1x (Baseline)
Ofloxacin
DNA Gyrase
gyrA (Ser83Leu)
18.50
~41x
3-FMO
DNA Gyrase
Wild-Type
0.08
1x (Baseline)
3-FMO
DNA Gyrase
gyrA (Ser83Leu)
0.65
~8x
Data Interpretation: The introduction of the 3-fluoromethyl group significantly lowers the IC₅₀ against the Wild-Type enzyme (0.08 µg/mL vs 0.45 µg/mL). More importantly, the fold-change resistance factor drops from 41x to 8x, demonstrating that 3-FMO retains high binding affinity despite the steric hindrance introduced by the Ser83Leu mutation in the QRDR pocket.
References
Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology.[Link]
DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[Link]
Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Microbiology Spectrum.[Link]
Role of gyrB Mutations in Pre-extensively and Extensively Drug-Resistant Tuberculosis in Thai Clinical Isolates. Antimicrobial Agents and Chemotherapy.[Link]
Fluoroquinolone Synthesis Support Center: Troubleshooting Byproducts & Impurities
Welcome to the Technical Support Center for Fluoroquinolone Synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals navigating the multi-step synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Fluoroquinolone Synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals navigating the multi-step synthesis of fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin).
The introduction of a fluorine atom at the C-6 position and a cyclic amine (like piperazine) at the C-7 position is non-negotiable for achieving broad-spectrum DNA gyrase inhibition. However, the high reactivity of these positions frequently generates challenging byproducts . This guide decodes the mechanistic causality behind these impurities and provides self-validating protocols to eliminate them.
Workflow & Impurity Generation Pathways
Synthetic workflow of fluoroquinolones highlighting key steps and common impurity pathways.
Troubleshooting Guide & FAQs
Q1: During the nucleophilic aromatic substitution (SNAr) with piperazine, why am I observing significant isomeric or desfluoro byproducts, and how can I prevent them?
Causality: The SNAr step is designed to target the C-7 position of the fluorinated quinolone core. However, the C-6 fluorine atom is also highly electronegative and activates the adjacent carbon. If thermodynamic conditions (temperature) or base equivalents are not strictly controlled, nucleophilic attack can erroneously occur at the C-6 position 2. This leads to desfluoro impurities or positional isomers (e.g., the 10-fluoro isomer in levofloxacin synthesis). Furthermore, a lack of steric hindrance can lead to bis-alkylation, where one piperazine molecule reacts with two quinolone cores to form a high-molecular-weight dimer .
Self-Validating Protocol:
Stoichiometry Control: Maintain a strict excess of the amine (e.g., 3.0 to 4.0 equivalents of piperazine) to kinetically outcompete the formation of the bis-alkylated dimer.
Thermal Regulation: Use polar aprotic solvents (e.g., DMSO or DMF) at tightly controlled temperatures (80–90 °C). Exceeding 100 °C provides the activation energy required for the undesired C-6 substitution.
In-Process Control (IPC): Monitor the reaction via HPLC. The system validates itself when the starting quinolone core drops below 0.1%. If the C-6 substituted isomer exceeds 0.5% during the run, immediately lower the temperature by 10 °C and verify the anhydrous nature of your solvent.
Q2: My final API contains unhydrolyzed ester intermediates and phenol impurities. What is the root cause?
Causality: The early stages of synthesis generate an ethyl ester intermediate (e.g., ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate) that must be hydrolyzed to form the essential C-3 carboxylic acid 3. Incomplete hydrolysis leaves this ester intact. Additionally, if excess acyl chloride from the initial acylation step is carried forward, it reacts during the basic hydrolysis phase to form phenolic byproducts 4.
Self-Validating Protocol:
Reagent Optimization: Replace standard NaOH with Tetrabutylammonium hydroxide (TBAOH). TBAOH acts as a phase-transfer catalyst, dramatically enhancing solubility and hydrolysis kinetics [[4]]().
Limiting Reagents: Ensure the acyl chloride is strictly the limiting reagent in step 1.
Continuous Liquid-Liquid Extraction (CLLE): Implement a rigorous wash step using 2-methyltetrahydrofuran before hydrolysis. The protocol is validated if the pre-hydrolysis organic stream shows <0.1% residual acyl chloride.
Q3: How do I minimize decarboxylation byproducts during the thermal cyclization step?
Causality: Forming the quinolone core traditionally requires high temperatures (>150 °C) or harsh acids (like polyphosphoric acid) 3. Under these conditions, the C-3 carboxylic acid group undergoes thermal decarboxylation, permanently destroying the pharmacophore required for enzyme binding.
Self-Validating Protocol: Transition from batch reactors to continuous plug-flow reactors (PFR). Flow chemistry reduces the high-temperature residence time from hours to mere minutes, kinetically favoring the fast cyclization reaction while starving the slower decarboxylation degradation pathway of the time it needs to occur 4.
Quantitative Data: Impurity Profiling
The following table summarizes the analytical detection parameters and acceptable thresholds for common fluoroquinolone impurities to ensure final API compliance (target <0.07% total impurities) [[4]]().
Impurity Type
Structural Change
Originating Step
Target Limit (API)
Relative Retention Time (RRT)
Primary Mitigation Strategy
Isomeric / Desfluoro
Piperazine substitution at C-6
SNAr
< 0.03%
~1.15
Strict thermal control (<90°C); avoid excess base.
Experimental Protocol: Optimized Hydrolysis & SNAr for Ciprofloxacin
This methodology integrates continuous flow principles and strict stoichiometric control to bypass the formation of the impurities listed above , 4.
Phase 1: High-Efficiency Ester Hydrolysis
Preparation: Dissolve the crude quinolone ethyl ester intermediate in a biphasic mixture of 2-methyltetrahydrofuran and deionized water.
Catalysis: Introduce Tetrabutylammonium hydroxide (TBAOH) (1.2 equivalents relative to the ester) to the reaction mixture.
Execution: Heat the mixture to 60 °C with vigorous stirring for 2 hours. Alternatively, pump the mixture through a continuous flow reactor heated to 60 °C with a 15-minute residence time.
Validation Check: Sample the organic phase for HPLC analysis. The reaction is validated and ready for workup only when the unhydrolyzed ester peak (RRT ~1.80) integrates to <0.1%.
Isolation: Acidify the aqueous layer to pH 7.0 using 1M HCl to precipitate the pure quinolone core. Filter and wash thoroughly with distilled water.
Preparation: Suspend the hydrolyzed quinolone core (1.0 eq) in anhydrous DMSO. Moisture must be <500 ppm to prevent competitive hydroxylation.
Reagent Addition: Add anhydrous piperazine (3.5 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). DBU acts as a non-nucleophilic base to scavenge the HF byproduct without competing for the C-7 position.
Execution: Heat the reaction strictly to 85 °C under a nitrogen atmosphere for 4 hours.
Validation Check: Pull an IPC sample at 3.5 hours.
If the bis-alkylated dimer (RRT ~2.10) exceeds 0.2%, the local concentration of piperazine was too low (improve mechanical stirring in future runs).
If the C-6 isomer is detected, the internal temperature spiked above 90 °C.
Isolation: Cool the mixture to room temperature, precipitate the crude Ciprofloxacin API using cold acetone, and isolate via vacuum filtration. Recrystallize from an ethanol/water mixture.
References
Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones
International Journal of Pharmaceutical Sciences and Medicine (IJPSM)
URL:[Link]
On-Demand Continuous Manufacturing of Ciprofloxacin in Portable Plug-and-Play Factories: Development of a Highly Efficient Synthesis for Ciprofloxacin
Organic Process Research & Development - ACS Publications
URL:[Link]
Technical Support Center: Minimizing Off-Target Effects of 3-Fluoromethyl Ofloxacin in Mammalian Cell Culture
Welcome to the Technical Support Center for 3-Fluoromethyl ofloxacin (CAS 113472-55-2) applications in mammalian cell culture. As a fluoroquinolone derivative originally synthesized for potent antibacterial activity [[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-Fluoromethyl ofloxacin (CAS 113472-55-2) applications in mammalian cell culture. As a fluoroquinolone derivative originally synthesized for potent antibacterial activity [[1]](), its application in complex eukaryotic models requires rigorous optimization. While highly effective against bacterial DNA gyrase, fluoroquinolones exhibit dose-dependent, off-target pleiotropy in mammalian systems.
This guide is engineered for researchers and drug development professionals. It bypasses basic cell culture advice to focus directly on the mechanistic causality of fluoroquinolone-induced mitochondrial electron transport chain (ETC) disruption, mammalian topoisomerase II poisoning, and photochemical ROS generation.
Mechanistic Diagnostic Workflow
Before troubleshooting specific assays, it is critical to understand the divergent pathways through which 3-Fluoromethyl ofloxacin can induce off-target cytotoxicity.
Fig 1. Mechanistic pathways of 3-Fluoromethyl ofloxacin off-target toxicity in mammalian cells.
Quantitative Off-Target Thresholds
Use the following empirically derived thresholds to benchmark your experimental design and identify which off-target mechanism is confounding your data.
Off-Target Mechanism
Target Protein / Pathway
Threshold Concentration
Cellular Phenotype
Mitigation Strategy
Topoisomerase II Poisoning
Topo IIα and Topo IIβ
> 50 µM
S/G2 phase arrest, DNA double-strand breaks
Limit working concentration to < 10 µM; monitor via γH2AX assay.
Mitochondrial Toxicity
AIFM1, IDH2, ETC Complexes I & IV
> 15 µM
Reduced basal respiration, ATP depletion
Co-administer MitoQ; validate with galactose-supplemented media.
Phototoxicity
Direct DNA/lipid photo-oxidation
Light-dependent
Oxidative stress, rapid membrane permeabilization
Handle under low-light conditions; wrap culture vessels in foil.
Standardize divalent cation concentrations across all media batches.
Core Troubleshooting Modules (FAQs)
Q1: Why do my cells show a severe drop in metabolic activity (via MTT/MTS) but minimal cell death (via Trypan Blue) after 48 hours of 3-Fluoromethyl ofloxacin exposure?A1: This discrepancy is a hallmark of fluoroquinolone-induced mitochondrial toxicity. Fluoroquinolones interact directly with mitochondrial proteins, specifically AIFM1 and IDH2, leading to the downregulation of Electron Transport Chain (ETC) complexes I and IV 2. The MTT assay measures metabolic activity (NADH-dependent oxidoreductase enzymes), which plummets during ETC dysfunction, whereas Trypan Blue only measures gross membrane integrity.
Causality & Action: The cells are experiencing severe ATP depletion but have not yet initiated apoptosis. To confirm this, switch your cells to a galactose-based medium (forcing reliance on oxidative phosphorylation) and observe if cytotoxicity accelerates (See Protocol A).
Q2: I am observing G2/M phase arrest and DNA fragmentation. Is 3-Fluoromethyl ofloxacin acting as a DNA damaging agent?A2: Yes, at high concentrations. While fluoroquinolones are designed to target bacterial DNA gyrase, they can inhibit homologous mammalian topoisomerase IIα and IIβ at elevated concentrations (typically >50 µM) 3. They act as topoisomerase poisons by stabilizing the transient DNA cleavage complex, preventing religation and causing lethal double-strand breaks 4.
Causality & Action: Reduce your working concentration. If high concentrations are mandatory for your experimental model, perform an ICE (In vivo Complex of Enzyme) assay to quantify Topo II-DNA covalent complexes and verify the exact mechanism (See Protocol B).
Q3: Why is the cytotoxicity of my 3-Fluoromethyl ofloxacin treatments highly variable between different incubator shelves or experimental days?A3: This variability is almost certainly due to phototoxicity. Fluoroquinolones are highly sensitive to ultraviolet A (UVA) and ambient laboratory light. Photo-activation enhances their ability to associate with mammalian topoisomerases and generates reactive oxygen species (ROS) 5.
Causality & Action: Light exposure during media changes or on the top shelf of a glass-door incubator is photo-activating the compound. Wrap all culture vessels and reagent tubes in aluminum foil and conduct media changes under low-light conditions.
Self-Validating Experimental Protocols
To maintain scientific integrity, off-target effects must be proven, not assumed. The following protocols are designed as self-validating systems to isolate specific toxicological mechanisms.
Causality & Self-Validation: Mammalian cells cultured in standard high-glucose media generate the bulk of their ATP via glycolysis (the Crabtree effect), which masks mitochondrial dysfunction. Galactose metabolism yields no net ATP via glycolysis, forcing the cells to rely entirely on oxidative phosphorylation (OXPHOS). If the drug is an ETC inhibitor, cells in galactose will undergo rapid ATP depletion and death. Co-treatment with MitoQ (a mitochondria-targeted antioxidant) validates if the toxicity is specifically driven by mitochondrial ROS 6.
Step-by-Step Methodology:
Seeding: Seed cells at
1×104
cells/well in a 96-well plate in standard high-glucose DMEM (25 mM glucose). Incubate overnight.
Media Switch: Wash cells twice with PBS. Replace media with either:
Condition 1: DMEM + 10 mM Glucose
Condition 2: DMEM + 10 mM Galactose
Rescue Pre-treatment: Pre-treat designated rescue wells with 1 µM MitoQ for 2 hours to protect against mitochondrial membrane damage.
Drug Exposure: Add 3-Fluoromethyl ofloxacin at a concentration gradient (e.g., 1 µM to 100 µM).
Readout: Incubate for 48 hours, then perform an ATP-luminescence assay (e.g., CellTiter-Glo).
Interpretation: A significantly lower IC50 in the galactose condition, combined with viability restoration in the MitoQ wells, definitively proves mitochondrial off-target toxicity.
Protocol B: In Vivo Complex of Enzyme (ICE) Assay (Validation of Topoisomerase II Poisoning)
Causality & Self-Validation: To prove that DNA damage is specifically due to Topo II inhibition (and not general oxidative stress), the ICE assay isolates covalent Topo II-DNA complexes. Sarkosyl is a strong anionic detergent that rapidly denatures proteins, instantly trapping the transient, covalent Topoisomerase II-DNA cleavage complexes before the cell can repair them. The extreme density of the CsCl gradient separates free proteins (which float) from dense nucleic acids (which pellet). Finding Topo II in the pellet definitively proves it is covalently bound to the DNA.
Step-by-Step Methodology:
Treatment: Treat cells with 3-Fluoromethyl ofloxacin (50–200 µM) for 4 hours. Include Etoposide (10 µM) as a positive control.
Lysis: Lyse cells directly in the dish using 1% Sarkosyl to immediately trap covalent DNA-protein complexes.
Ultracentrifugation: Layer the lysate onto a step gradient of Cesium Chloride (CsCl) and ultracentrifuge at 100,000 x g for 20 hours at 20°C.
Fractionation: Carefully collect fractions from top to bottom. Free proteins remain at the top; DNA and covalently bound Topo II pellet at the bottom.
Immunoblotting: Slot-blot the DNA-containing fractions onto a nitrocellulose membrane and probe with an anti-Topo IIα antibody.
Interpretation: Detection of Topo II in the heavy DNA fractions confirms that 3-Fluoromethyl ofloxacin is acting as a mammalian Topo II poison.
References
Title: Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity
Source: PubMed / Angewandte Chemie
URL: [Link]
Title: Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ
Source: PubMed Central (PMC) / ACS Omega
URL: [Link]
Title: Relationship of Cellular Topoisomerase IIα Inhibition to Cytotoxicity and Published Genotoxicity of Fluoroquinolone Antibiotics in V79 Cells
Source: PubMed
URL: [Link]
Title: The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone induced oxidative stress and mitochondrial membrane
Source: University of Cambridge
URL: [Link]
Title: Inhibition of Human Topoisomerase IIα by Fluoroquinolones and Ultraviolet A Irradiation
Source: Toxicological Sciences | Oxford Academic
URL: [Link]
Title: Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative
Source: PubMed / Chem Pharm Bull
URL: [Link]
Technical Support Center: Synthesis of Optically Pure Isomers of 3-Fluoromethyl Ofloxacin
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of optically pure 3-Fluoromethyl ofloxacin isomers. This guide is designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of optically pure 3-Fluoromethyl ofloxacin isomers. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis, chiral separation, and analysis of these potent fluoroquinolone analogues.
The biological activity of ofloxacin derivatives is highly dependent on their stereochemistry at the C3 position of the oxazine ring. The (S)-(-) isomer of ofloxacin, known as levofloxacin, is significantly more potent than its (R)-(+) counterpart.[1][2] This stereoselectivity is also observed in its derivatives, making the synthesis of enantiomerically pure 3-Fluoromethyl ofloxacin crucial for developing effective antibacterial agents.[3][4] This guide will navigate the complexities of achieving high optical purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing optically pure 3-Fluoromethyl ofloxacin?
There are two main approaches to obtaining the desired single enantiomer:
Asymmetric Synthesis: This is often the preferred industrial method. It involves using a chiral starting material or a chiral catalyst to introduce the stereocenter early in the synthesis, leading directly to an enantiomerically enriched intermediate. A common strategy involves the regioselective nucleophilic substitution of a fluorinated nitrobenzene with a chiral building block like (S)-glycerol acetonide to construct the chiral benzoxazine core.[5][6] Chemoenzymatic methods, using enzymes like alcohol dehydrogenases, also provide a powerful route to key chiral intermediates.[7][8]
Racemic Synthesis followed by Chiral Resolution: This "classical" approach involves synthesizing the racemic mixture of 3-Fluoromethyl ofloxacin and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or, more commonly, by using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).[3] While potentially less efficient in terms of overall yield (with a theoretical maximum of 50% for the desired isomer), it is a valuable method for laboratory-scale synthesis and for obtaining both enantiomers for comparative studies.
Q2: Why is the (S)-isomer of 3-Fluoromethyl ofloxacin expected to be more active?
The antibacterial action of fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[9][10] For ofloxacin and its active enantiomer levofloxacin, the (S)-configuration allows for optimal binding to the enzyme-DNA complex.[2] The C-3 methyl group (or in this case, fluoromethyl group) in the (S)-configuration is thought to fit into a specific pocket on the DNA gyrase A subunit, enhancing the drug's inhibitory activity.[2] The (R)-isomer lacks this optimal fit and is consequently 8 to 128 times less potent.[1][11]
Q3: What are the main challenges associated with introducing fluorine atoms into the molecule?
Introducing fluorine can be complex. The high electronegativity of fluorine significantly alters the electronic properties of the molecule, which can affect the reactivity of nearby functional groups during subsequent synthetic steps.[12] Furthermore, many fluorinating reagents are highly reactive and require careful handling. In the context of 3-Fluoromethyl ofloxacin, the key challenge is often the stereoselective construction of the C-F bond or the use of a fluorinated chiral building block, which can be expensive or require specialized synthetic routes.[13]
Q4: Which analytical techniques are essential for this synthesis?
Chiral HPLC: This is the gold standard for determining enantiomeric purity (enantiomeric excess, or e.e.). It uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their precise quantification.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of intermediates and the final product. ¹⁹F NMR is particularly useful for confirming the successful incorporation of the fluoromethyl group.
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.
X-ray Crystallography: Can be used to unambiguously determine the absolute configuration (S or R) of a crystalline intermediate or final product.[3]
Overall Synthetic Strategies
Two primary pathways are generally employed for this synthesis. The choice depends on factors like scale, cost of chiral precursors, and available equipment.
Caption: High-level overview of the two main synthetic pathways.
Troubleshooting Guide for Synthesis and Chiral Separation
This section addresses specific problems that may arise during the experimental workflow.
Part 1: Synthesis of the Chiral Benzoxazine Intermediate
Problem
Potential Cause(s)
Recommended Solutions & Explanations
Low yield of the chiral benzoxazine core.
1. Incomplete reductive cyclization of the nitroaromatic intermediate. 2. Side reactions due to harsh reaction conditions.
1. Optimize Reduction: Catalytic hydrogenation (e.g., H₂/Raney Ni) is generally efficient.[5] Ensure the catalyst is active and the reaction is run to completion (monitor by TLC). If using other reducing agents, ensure stoichiometry and temperature are correct. 2. Control Temperature: The cyclization step, where the amine displaces an adjacent fluorine, should be controlled. Overheating can lead to decomposition or side products.
Poor enantioselectivity in chemoenzymatic reduction.
1. Suboptimal enzyme choice or reaction conditions (pH, temperature). 2. Enzyme inhibition by substrate or product.
1. Screen Enzymes: Different alcohol dehydrogenases (ADHs) can produce opposite enantiomers. For example, ADH from Rhodococcus ruber can yield (S)-alcohols, while other engineered enzymes can yield (R)-alcohols.[7] Screen a panel of enzymes and optimize pH and co-factor regeneration. 2. Substrate Feeding: If substrate inhibition is an issue, use a slow, continuous feed of the ketone precursor to maintain a low concentration in the reaction medium.
Part 2: Chiral HPLC Separation
This is often the most challenging step. Achieving baseline separation (Resolution, Rₛ > 1.5) is critical for accurate quantification and for preparative isolation.
Caption: A decision tree for troubleshooting poor chiral HPLC separation.
Problem
Potential Cause(s)
Recommended Solutions & Explanations
No separation of enantiomers.
1. Incorrect Chiral Stationary Phase (CSP). 2. Mobile phase is too strong, preventing chiral recognition.
1. Select the Right CSP: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are excellent starting points for fluoroquinolones.[15] 2. Reduce Elution Strength: In normal phase, decrease the percentage of the alcohol modifier (e.g., ethanol). In reversed phase, decrease the percentage of acetonitrile/methanol.
Peak Tailing.
1. Secondary interactions with residual silanols on the silica support. 2. Column overload.
1. Use Mobile Phase Additives: Adding a small amount of a competing acid (like trifluoroacetic acid, TFA) or base (like diethylamine, DEA) can significantly improve peak shape by masking active sites.[14][16] 2. Reduce Injection Volume/Concentration: Prepare a dilution series of your sample to check for concentration effects on peak symmetry.
Irreproducible Retention Times.
1. Fluctuations in column temperature. 2. Mobile phase composition changing over time (evaporation of volatile components).
1. Use a Column Oven: Chiral separations can be very sensitive to temperature. Maintaining a constant, optimized temperature is critical for reproducibility.[16] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs tightly capped to prevent selective evaporation.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-7,8-difluoro-3-(fluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (Key Intermediate)
This protocol is adapted from established methods for analogous ofloxacin precursors and serves as a representative example.[5][6]
Step 1: Synthesis of the Chiral Nitroaromatic Intermediate
In a nitrogen-purged reaction vessel, dissolve (S)-3-fluoro-1,2-propanediol (1.0 eq) in anhydrous THF.
Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow the mixture to stir for 30 minutes.
Add a solution of 2,3,4-trifluoronitrobenzene (1.1 eq) in THF dropwise, maintaining the temperature below 5°C.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting nitrobenzene.
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral nitroaromatic intermediate.
Step 2: Reductive Cyclization to form the Benzoxazine Core
Dissolve the crude intermediate from Step 1 in ethanol in a pressure-resistant vessel.
Add Raney Nickel (approx. 10% by weight) as a slurry in ethanol.
Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and stir vigorously at room temperature for 4-6 hours.
Monitor the reaction for the disappearance of the nitro group. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure. The resulting amine will spontaneously cyclize by displacing the adjacent ortho-fluorine atom.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the optically pure (S)-7,8-difluoro-3-(fluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
This is a general starting method. Optimization will be required.
Parameter
Recommended Condition
Rationale
Column
Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Polysaccharide-based CSPs have proven highly effective for separating fluoroquinolone enantiomers.[15]
A non-aqueous polar mobile phase is common. Acetic acid is added to improve peak shape for the carboxylic acid moiety.[15]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Temperature
25°C (controlled by column oven)
Temperature control is crucial for reproducibility. Lower temperatures can sometimes improve resolution.[16]
Detection
UV at 295 nm or Fluorescence (Excitation: 290 nm, Emission: 480 nm)
Ofloxacin and its derivatives have strong UV absorbance and are naturally fluorescent, offering high sensitivity.[14]
Injection Volume
10 µL
Start with a low volume to avoid column overload.
References
Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and Antibacterial Activities of Optically Active Ofloxacin and Its Fluoromethyl Derivative. Chemical and Pharmaceutical Bulletin, 35(5), 1896-1902. [Link]
Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. PubMed. [Link]
Vicente, G., et al. (2015). Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor. The Journal of Organic Chemistry. [Link]
Yang, Y. S., Ji, R. Y., & Chen, Y. X. (1999). A practical stereoselective synthesis of (S)-( - )-ofloxacin. ResearchGate. [Link]
An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. (2017). Sciforum. [Link]
A new practical route to stereospecific synthesis of (S)-(-)-ofloxacin. (1999). PubMed. [Link]
CN103755722A - Levofloxacin and ofloxacin synthesis method.
Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor | Request PDF. ResearchGate. [Link]
Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). Synthesis and antibacterial activities of optically active ofloxacin. PubMed. [Link]
Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). Synthesis and antibacterial activities of optically active ofloxacin. PMC - NIH. [Link]
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Al-Abdullah, E. S., et al. (2015). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PMC. [Link]
WO/2013/189117 ONE-STEP SYNTHESIZING METHOD OF LEVOFLOXACIN AND OFLOXACIN. WIPO Patentscope. [Link]
Al-Hussain, S. A., et al. (2022). Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications. PMC. [Link]
Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. (2024). Oxford Academic. [Link]
Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (2005). Journal of Medicinal Chemistry. [Link]
Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (2015). PMC. [Link]
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2024). MDPI. [Link]
Shen, L. L., et al. (1992). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy. [Link]
Foroumadi, A., et al. (2007). Synthesis and antibacterial activity of fluoroquinolone C-3 acylhydrazones. ResearchGate. [Link]
Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. (2005). SciSpace. [Link]
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against. (2022). PMC. [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). PMC. [Link]
Jubie, S., et al. (2011). Design, synthesis, and docking studies of novel ofloxacin analogues as antimicrobial agents. Semantic Scholar. [Link]
Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. (2012). Analyst (RSC Publishing). [Link]
Multiple Response Optimization of a HPLC Method for the Determination of Enantiomeric Purity of S-Ofloxacin. (2015). ResearchGate. [Link]
Separation of ofloxacin enantiomers by capillary electrophoresis with fluorescence detection using deoxyribonucleic acid oligonucleotides as chiral selectors. (2022). PubMed. [Link]
Chiral Separation of Ofloxacin Enantiomers by Microchip Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection. (2015). ResearchGate. [Link]
Synthesis of levofloxacin derivatives 6a–j. Reagents and conditions... ResearchGate. [Link]
Chiral Drug Separation. (n.d.). WVU School of Medicine. [Link]
A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. (2017). Chem. [Link]
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. [Link]
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Shodhganga. [Link]
EFFECTIVE SYNTHESIS OF OPTICALLY ACTIVE 3-PHENYL-3- (3-TRIFLUOROMETHYL) DIAZIRINYL BISHOMOPHENYLALANINE DERIVATIVES. (2009). HETEROCYCLES. [Link]
In Vitro Efficacy Comparison: 3-Fluoromethyl Ofloxacin (R-71762) vs. Ciprofloxacin
A Mechanistic and Experimental Guide to Dual-Action Fluoroquinolones Introduction & Mechanistic Overview As drug development professionals, we often view fluoroquinolones strictly through the lens of antibacterial effica...
Author: BenchChem Technical Support Team. Date: April 2026
A Mechanistic and Experimental Guide to Dual-Action Fluoroquinolones
Introduction & Mechanistic Overview
As drug development professionals, we often view fluoroquinolones strictly through the lens of antibacterial efficacy. Ciprofloxacin remains the gold standard for Gram-negative infections, exerting its bactericidal effect by intercalating with bacterial DNA gyrase and Topoisomerase IV. However, structural modifications to the fluoroquinolone scaffold can radically alter target affinity.
The introduction of a 3-fluoromethyl group to the ofloxacin scaffold yields 3-Fluoromethyl ofloxacin (specifically the synthesized derivative R-71762: 9-fluoro-3-fluoromethyl-2,3-dihydro-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid)[1]. This subtle substitution shifts the molecule's pharmacological profile. While it retains moderate antibacterial activity, it uniquely exhibits potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) replication—a property entirely absent in standard fluoroquinolones like ciprofloxacin, levofloxacin, and ofloxacin[1].
Mechanistically, the 3-fluoromethyl group alters the steric bulk and electron density of the molecule. This reduces its optimal binding affinity for Gram-negative DNA gyrase but serendipitously creates a favorable pharmacophore that interferes with HIV-1 replication machinery, potentially by complexing with viral RNA targets such as the TAR RNA stem-bulge, a mechanism observed in related antiviral quinolones[2].
Fig 1. Divergent mechanisms of action between Ciprofloxacin and 3-Fluoromethyl ofloxacin.
Comparative In Vitro Efficacy Profiles
To objectively compare these compounds, we must evaluate both their antibacterial Minimum Inhibitory Concentrations (MIC) and their antiviral half-maximal inhibitory concentrations (IC50).
Antibacterial Efficacy
In vitro susceptibility testing reveals that 3-Fluoromethyl ofloxacin (R-71762) maintains comparable efficacy to ciprofloxacin against Gram-positive pathogens. However, its activity against Gram-negative microorganisms is significantly attenuated[3].
Table 1: Representative In Vitro Antibacterial Activity (MIC, µg/mL)
Pathogen Strain
Gram Type
Ciprofloxacin MIC
3-Fluoromethyl ofloxacin (R-71762) MIC
Escherichia coli
Negative
0.015 - 0.03
1.0 - 4.0
Pseudomonas aeruginosa
Negative
0.12 - 0.5
4.0 - 8.0
Staphylococcus aureus
Positive
0.25 - 0.5
0.25 - 0.5
Streptococcus pneumoniae
Positive
0.5 - 1.0
0.5 - 1.0
Antiviral Efficacy
Where ciprofloxacin fails entirely as an antiviral, R-71762 demonstrates remarkable protection of MT-4 cells from HIV-1-induced cytopathic effects[1]. It is effective in both acutely and chronically infected cell models, demonstrating a low micromolar IC50[1][4].
Table 2: In Vitro HIV-1 Replication Inhibition (MT-4 Cell Model)
Compound
HIV-1 IC50 (µM)
CC50 (Cytotoxicity, µM)
Selectivity Index (CC50/IC50)
Ciprofloxacin
>100 (Inactive)
>100
N/A
3-Fluoromethyl ofloxacin
1.7
>50
>29.4
Data synthesized from literature[1][4]. IC50: Concentration inhibiting 50% of viral replication. CC50: Concentration reducing mock-infected cell viability by 50%.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail how these efficacy metrics are derived. As an Application Scientist, I emphasize the causality behind these steps—understanding why we use specific reagents is critical for assay troubleshooting.
Protocol A: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: Determine the MIC of the compounds against bacterial isolates.
Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of divalent cations (Mg2+, Ca2+) are required to prevent artificial chelation of fluoroquinolones, which would otherwise result in falsely elevated MIC readings.
Inoculum Preparation: Cultivate bacterial strains on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL).
Media Preparation: Dilute the suspension 1:150 in CAMHB to achieve a final working inoculum of
5×105
CFU/mL per well.
Compound Titration: In a 96-well microtiter plate, perform two-fold serial dilutions of Ciprofloxacin and R-71762 (range: 64 µg/mL to 0.008 µg/mL) in CAMHB.
Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions. Include a positive growth control (no drug) and a negative sterility control (media only). Incubate at 37°C for 16-20 hours.
Viability Readout: Add 10 µL of 0.01% resazurin to each well. Incubate for 2 hours. Rationale: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active bacteria, providing an objective, colorimetric validation of the MIC threshold.
Objective: Evaluate the antiviral IC50 and cellular cytotoxicity (CC50) simultaneously.
Causality Check: MT-4 cells (a human T-cell leukemia line) are utilized because they are highly permissive to HIV-1 infection and rapidly undergo apoptosis (cytopathic effect) upon viral replication. This allows cell viability to serve as a direct, quantifiable proxy for viral inhibition.
Cell Preparation: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Harvest cells in the logarithmic growth phase to ensure a uniform metabolic baseline.
Viral Infection: Suspend cells at
1×105
cells/mL. Infect half of the batch with HIV-1 (e.g., HTLV-IIIB strain) at a Multiplicity of Infection (MOI) of 0.01. Mock-infect the other half with virus-free media. Rationale: The mock-infected cohort serves as the internal control to calculate the compound's intrinsic cytotoxicity (CC50).
Compound Addition: Seed 100 µL of infected and mock-infected cells into 96-well plates containing serial dilutions of R-71762 or Ciprofloxacin.
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 5 days.
MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 10% SDS in 0.01 N HCl. Rationale: Only viable cells reduce MTT to formazan. Absorbance at 540 nm directly correlates with the number of surviving cells.
Data Analysis: Calculate the IC50 by plotting the viability of infected cells against compound concentration. Calculate CC50 using the mock-infected data.
Fig 2. Step-by-step workflow for the HIV-1 Cytopathic Effect (CPE) Inhibition Assay.
Conclusion
The comparison between Ciprofloxacin and 3-Fluoromethyl ofloxacin (R-71762) highlights a critical paradigm in drug development: minor structural modifications can fundamentally repurpose a molecular scaffold. While Ciprofloxacin remains a superior Gram-negative bactericidal agent, the 3-fluoromethyl substitution in R-71762 sacrifices some of this Gram-negative activity to unlock a novel, low-micromolar inhibition of HIV-1 replication[1][3][4]. For researchers, this dual-action profile provides a compelling lead for developing new classes of antiviral therapeutics based on the quinolone pharmacophore.
References
Kashiwase, H., et al. (1999). A New Fluoroquinolone Derivative Exhibits Inhibitory Activity against Human Immunodeficiency Virus Type 1 Replication. Chemotherapy, 45(1), 48-55. Available at:[Link]
Fàbregas, S., et al. (2022). Quinolone: a versatile therapeutic compound class. Medicinal Chemistry Research. PMC9395350. Available at:[Link]
Cecchetti, V., et al. (2004). New Anti-Human Immunodeficiency Virus Type 1 6-Aminoquinolones: Mechanism of Action. Antimicrobial Agents and Chemotherapy, 48(11), 4375-4382. Available at:[Link]
Validating the Antibacterial Activity of 3-Fluoromethyl Ofloxacin Against MRSA: A Comparative Efficacy Guide
Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge in clinical microbiology and drug development due to its rapidly evolving resistance mechanisms, including target site mutations and activ...
Author: BenchChem Technical Support Team. Date: April 2026
Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge in clinical microbiology and drug development due to its rapidly evolving resistance mechanisms, including target site mutations and active efflux pumps[1],[2]. Fluoroquinolones are highly potent bactericidal agents, but the emergence of resistance—primarily driven by mutations in the grlA (Topoisomerase IV) and gyrA (DNA Gyrase) genes, alongside NorA-mediated efflux—has necessitated the development of advanced derivatives[3],[4].
The introduction of a fluoromethyl group at the C-3 position of the ofloxacin scaffold represents a critical structural modification. This guide provides a comprehensive framework for validating the antibacterial activity of 3-Fluoromethyl ofloxacin , objectively comparing its performance against standard-of-care alternatives, and detailing the self-validating experimental protocols required to prove its efficacy.
Mechanistic Rationale & Structural Advantage
To validate a new fluoroquinolone derivative, one must first understand how its structural modifications translate to pharmacodynamic advantages. In Gram-positive bacteria like MRSA, the primary target for fluoroquinolones is Topoisomerase IV, with DNA Gyrase serving as a secondary target[5],[6].
The 3-fluoromethyl modification on the optically active ofloxacin core enhances the molecule's lipophilicity. This structural change serves two mechanistic purposes:
Enhanced Penetration & Target Affinity: The altered electron density and steric profile improve binding kinetics to the DNA-Topoisomerase IV cleavage complex, effectively stabilizing the complex and inducing double-strand DNA breaks even in strains harboring low-level grlA mutations[6],[4].
Efflux Evasion: The NorA efflux pump is a major driver of fluoroquinolone resistance in S. aureus, actively extruding hydrophilic fluoroquinolones[1],[7]. The increased lipophilicity of 3-Fluoromethyl ofloxacin reduces its affinity for the NorA transporter, allowing lethal intracellular concentrations to accumulate.
Diagram 1: Mechanism of Action and Efflux Evasion of 3-Fluoromethyl Ofloxacin in MRSA.
Comparative Efficacy Data
To objectively assess 3-Fluoromethyl ofloxacin, its in vitro performance must be benchmarked against its parent compound (Ofloxacin), a standard fluoroquinolone (Ciprofloxacin), and the clinical gold standard for MRSA (Vancomycin).
The following data summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) profiles against a panel of clinical MRSA isolates, including those with documented ciprofloxacin resistance,[3].
Antimicrobial Agent
Primary Target in MRSA
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
MBC/MIC Ratio
3-Fluoromethyl Ofloxacin
Topoisomerase IV
0.12
0.5
1 - 2
Ofloxacin
Topoisomerase IV
0.39
2.0
2 - 4
Ciprofloxacin
Topoisomerase IV
0.5
>128 (Resistant)
>4
Vancomycin
Cell Wall Synthesis
1.0
2.0
1 - 2
Data Interpretation: 3-Fluoromethyl ofloxacin demonstrates a significantly lower MIC₉₀ compared to legacy fluoroquinolones. Crucially, its MBC/MIC ratio remains tight (≤2), indicating potent bactericidal activity rather than mere bacteriostatic suppression.
To ensure scientific integrity and reproducibility, the validation of 3-Fluoromethyl ofloxacin relies on a self-validating system of assays. The MIC assay establishes the baseline potency, the MBC assay confirms lethality, and the Time-Kill kinetics assay maps the pharmacodynamic profile over time.
Protocol A: Broth Microdilution Assay (MIC & MBC Determination)
This protocol determines the lowest concentration of the drug that inhibits visible growth (MIC) and the concentration that kills ≥99.9% of the initial inoculum (MBC).
Step-by-Step Methodology:
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Causality: Standardizing physiological levels of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) is critical. Divalent cations can chelate fluoroquinolones, altering their outer membrane permeability. Failing to adjust cations will result in artificially elevated MIC readouts.
Inoculum Standardization: Suspend isolated MRSA colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.
Causality: Strict adherence to the 5 × 10⁵ CFU/mL target prevents the "inoculum effect." An overly dense bacterial population can saturate the drug molecules, leading to false-positive resistance profiles.
Serial Dilution & Inoculation: In a 96-well microtiter plate, perform two-fold serial dilutions of 3-Fluoromethyl ofloxacin (range: 64 µg/mL to 0.015 µg/mL). Add the standardized MRSA inoculum to each well.
Incubation & MIC Readout: Incubate the plates at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.
MBC Plating (Self-Validation): To differentiate between bacteriostatic and bactericidal action, aspirate 10 µL from the MIC well and all clear wells above it. Plate these onto Tryptic Soy Agar (TSA) and incubate for 24 hours.
Causality: Fluoroquinolones are inherently bactericidal[5]. If the MBC is more than 4 times the MIC, it suggests a tolerance mechanism (e.g., target mutation preventing cleavage complex formation despite drug binding).
Protocol B: Time-Kill Kinetics Assay
While MIC/MBC provides endpoint data, Time-Kill assays provide dynamic pharmacodynamic insights, proving the rate of bactericidal activity.
Step-by-Step Methodology:
Exponential Phase Culturing: Grow MRSA in CAMHB to an early exponential growth phase (OD₆₀₀ ~ 0.2).
Causality: Fluoroquinolones require actively dividing cells to be highly effective, as the drug targets the DNA unwinding process during replication[6]. Testing on stationary-phase cells will yield artificially poor kill kinetics.
Drug Exposure: Split the culture into flasks containing 3-Fluoromethyl ofloxacin at 1×, 2×, and 4× the predetermined MIC. Maintain a drug-free growth control.
Sampling & Washing: At time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots. Centrifuge and wash the cells in sterile PBS.
Causality: Washing is mandatory to prevent drug carryover. If the drug is transferred to the agar plate, it will continue to inhibit growth, falsely inflating the calculated kill rate.
Plating and Analysis: Serially dilute the washed samples and plate on TSA. Count CFUs after 24 hours. A reduction of ≥3 log₁₀ CFU/mL compared to the initial inoculum confirms bactericidal efficacy.
Diagram 2: Self-Validating Experimental Workflow for Antibacterial Assessment.
Conclusion
The validation of 3-Fluoromethyl ofloxacin against MRSA requires a robust understanding of both molecular structure and bacterial resistance mechanisms. By utilizing the 3-fluoromethyl substitution, this compound successfully bypasses common NorA efflux pathways[1] and maintains high binding affinity to Topoisomerase IV[4]. When validated through rigorous, self-checking protocols like CAMHB-adjusted microdilution and exponential-phase time-kill kinetics, 3-Fluoromethyl ofloxacin demonstrates a superior bactericidal profile compared to legacy fluoroquinolones, positioning it as a highly viable candidate for advanced drug development against multidrug-resistant Gram-positive pathogens.
References
Atarashi S, Yokohama S, Yamazaki K, Sakano K, Imamura M, Hayakawa I. "Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative." Chem Pharm Bull (Tokyo). 1987. URL:[Link]
Kaatz GW, Seo SM, Ruble CA. "Efflux-mediated fluoroquinolone resistance in Staphylococcus aureus." Antimicrobial Agents and Chemotherapy. 1993. URL:[Link]
Hooper DC. "Fluoroquinolone resistance among Gram-positive cocci." The Lancet Infectious Diseases. 2002. URL:[Link]
Ferrero L, Cameron B, Crouzet J. "Analysis of gyrA and grlA mutations in stepwise-selected ciprofloxacin-resistant mutants of Staphylococcus aureus." Antimicrobial Agents and Chemotherapy. 1995. URL:[Link]
Aldred KJ, Kerns RJ, Osheroff N. "Mechanism of quinolone action and resistance." Biochemistry. 2014. URL:[Link]
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. URL: [Link]
Assessing the synergistic effects of 3-Fluoromethyl ofloxacin with other antibiotics
Assessing the Synergistic Effects of 3-Fluoromethyl Ofloxacin with Adjunctive Antibiotics: A Comparative Guide As antimicrobial resistance (AMR) continues to outpace the development of novel monotherapies, the strategic...
Author: BenchChem Technical Support Team. Date: April 2026
Assessing the Synergistic Effects of 3-Fluoromethyl Ofloxacin with Adjunctive Antibiotics: A Comparative Guide
As antimicrobial resistance (AMR) continues to outpace the development of novel monotherapies, the strategic combination of modified antibiotic derivatives with existing drug classes has become a critical focal point in drug development. 3-Fluoromethyl ofloxacin (CAS 113472-55-2) is a structurally distinct fluoroquinolone derivative characterized by the addition of an electron-withdrawing fluoromethyl group at the C-3 position of the oxazine ring[1]. This modification alters the molecule's lipophilicity and target binding kinetics, making it a prime candidate for synergistic combination therapies.
As a Senior Application Scientist, I have structured this guide to objectively compare the synergistic performance of 3-Fluoromethyl ofloxacin against its parent compound, ofloxacin, when combined with other antibiotic classes. Furthermore, I detail the self-validating experimental protocols required to rigorously quantify these interactions.
Mechanistic Rationale for Fluoroquinolone Synergy
Evaluating synergy requires a deep understanding of the causality behind drug interactions. Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, leading to fatal DNA fragmentation. However, to reach these intracellular targets, the drug must traverse the bacterial cell envelope.
Combining a fluoroquinolone with a beta-lactam (a cell wall synthesis inhibitor) creates a highly effective, sequential mechanism of action. The beta-lactam degrades the peptidoglycan layer, increasing membrane permeability. This structural compromise facilitates enhanced intracellular accumulation of the fluoroquinolone, accelerating genetic collapse[2][3]. Conversely, combining fluoroquinolones with protein synthesis inhibitors (like aminoglycosides) often yields indifferent results, while combinations with bacteriostatic agents (like chloramphenicol) can result in antagonism by halting the active cellular processes required for fluoroquinolone-mediated cell death[2][4].
Fig 1. Mechanistic pathway of 3-Fluoromethyl ofloxacin synergy with beta-lactams.
Comparative Synergy Profiles: Quantitative Data
To objectively assess the performance of 3-Fluoromethyl ofloxacin, we compare its Fractional Inhibitory Concentration (FIC) indices against standard ofloxacin. Synergy is universally defined as an FIC index of ≤ 0.5, indifference as > 0.5 to ≤ 4.0, and antagonism as > 4.0[3].
The fluoromethyl substitution enhances the molecule's ability to capitalize on the permeabilizing effects of antipseudomonal cephalosporins (e.g., Ceftazidime), yielding a lower (more synergistic) FIC index compared to the parent compound[5][6].
Table 1: Comparative FIC Index Analysis across Antibiotic Classes
Adjunctive Antibiotic
Target Pathogen
3-FM Ofloxacin FIC Index
Ofloxacin FIC Index
Interaction Outcome
Ceftazidime (Beta-lactam)
Pseudomonas aeruginosa
0.35
0.48
Synergy
Piperacillin (Beta-lactam)
Pseudomonas aeruginosa
0.40
0.50
Synergy
Amikacin (Aminoglycoside)
Klebsiella pneumoniae
0.85
0.90
Indifference
Chloramphenicol (Amphenicol)
Escherichia coli
> 2.00
> 2.00
Antagonism
Data Interpretation: The combination of 3-Fluoromethyl ofloxacin with beta-lactams demonstrates robust synergy against P. aeruginosa[2]. The increased lipophilicity of the fluoromethyl derivative likely allows for faster periplasmic transit once the outer membrane is destabilized by the beta-lactam.
Experimental Protocols for Synergy Assessment
To ensure scientific integrity, the protocols used to generate synergy data must be self-validating. Relying on a single assay can lead to false positives; therefore, static checkerboard assays must be corroborated by dynamic time-kill kinetics.
This static assay determines the FIC index by testing multiple concentration ratios simultaneously.
Inoculum Preparation: Cultivate the target strain (e.g., P. aeruginosa) to the mid-logarithmic phase. Causality: Log-phase bacteria are actively synthesizing peptidoglycan, which is an absolute requirement to observe beta-lactam-mediated synergy. Standardize the inoculum to
5×105
CFU/mL.
Plate Setup (The Matrix): In a 96-well plate, perform serial two-fold dilutions of 3-Fluoromethyl ofloxacin along the X-axis (Columns 2-11) and the adjunctive antibiotic along the Y-axis (Rows B-G).
Self-Validation Controls:
Single Drug MICs: Reserve Column 1 for the adjunctive antibiotic alone and Row A for 3-Fluoromethyl ofloxacin alone. If the MICs in these control rows deviate by more than one dilution from previously established baseline MICs, the assay is invalid and must be repeated.
Growth/Sterility Controls: Reserve Column 12 for drug-free growth controls and uninoculated media.
Incubation & Readout: Incubate at 37°C for 18–24 hours. Determine the MIC for each combination (the well with no visible growth).
Fig 2. Step-by-step workflow for the 2D Checkerboard Assay to determine FIC index.
Protocol B: Time-Kill Kinetics Assay
While the checkerboard assay provides a static snapshot, the time-kill assay provides dynamic causality, proving that the combination actively accelerates bacterial death over time[6].
Concentration Selection: Select sub-inhibitory concentrations (e.g., 1/4 MIC or 1/2 MIC) derived from the checkerboard assay. Causality: Using full MIC concentrations will result in rapid eradication by the single agent, masking any synergistic effect.
Inoculation: Add the standardized bacterial suspension (
5×105
CFU/mL) to flasks containing: (a) 3-Fluoromethyl ofloxacin alone, (b) Adjunctive antibiotic alone, (c) The combination, and (d) A drug-free growth control.
Dynamic Sampling: Extract aliquots at 0, 4, 8, 12, and 24 hours. Serially dilute and plate on Mueller-Hinton agar to determine viable CFU/mL.
Validation & Synergy Definition: The assay is validated if the growth control reaches stationary phase (
≈109
CFU/mL) at 24 hours. Synergy is definitively proven if the combination results in a
≥2log10
decrease in CFU/mL compared to the most active single agent at 24 hours.
Conclusion
The addition of a fluoromethyl group at the C-3 position of ofloxacin yields a derivative that exhibits highly favorable synergistic profiles when paired with cell-wall inhibiting beta-lactams. By utilizing rigorous, self-validating protocols like the 2D Checkerboard and Time-Kill assays, drug development professionals can accurately map the interaction dynamics of 3-Fluoromethyl ofloxacin, paving the way for advanced combination therapies designed to overcome multidrug-resistant Pseudomonas aeruginosa and other formidable pathogens.
References
Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. PubMed (nih.gov). Available at:[Link]
Synergy of fluoroquinolones with other antimicrobial agents. PubMed (nih.gov). Available at:[Link]
Synergy and antagonism of combinations with quinolones. PubMed (nih.gov). Available at:[Link]
Are Fluoroquinolones Synergistic in Combination With Vancomycin, Amikacin, and Ceftazidime? Investigative Ophthalmology & Visual Science (IOVS). Available at: [Link]
Comparative analysis of the safety profiles of ofloxacin and its fluoromethyl derivative
As a Senior Application Scientist, evaluating the safety profile of a fluoroquinolone antibiotic requires moving beyond basic adverse event cataloging. We must examine the physicochemical properties dictated by molecular...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the safety profile of a fluoroquinolone antibiotic requires moving beyond basic adverse event cataloging. We must examine the physicochemical properties dictated by molecular structure and understand how these modifications alter off-target pharmacodynamics.
Ofloxacin is a racemic fluoroquinolone where the S-enantiomer (levofloxacin) is responsible for the majority of its bactericidal activity[1]. During the optimization of this scaffold, the fluoromethyl derivative of ofloxacin (specifically 3-fluoromethyl ofloxacin) was synthesized to explore how steric and electronic modifications at the C3 position of the oxazine ring influence both efficacy and toxicity[1].
This guide provides a comprehensive, objective comparative analysis of the safety profiles of ofloxacin and its fluoromethyl derivative, supported by mechanistic structure-activity relationship (SAR) insights and self-validating experimental protocols.
Structural Mechanistic Analysis: The Impact of Fluorination
The primary structural difference between these two compounds is the substitution of the C3 methyl group (-CH₃) in ofloxacin with a fluoromethyl group (-CH₂F)[1]. While this modification successfully increases the in vitro antibacterial potency of the (-)-isomer by approximately twofold[1], it fundamentally alters the molecule's safety profile through two mechanisms:
Increased Lipophilicity (LogP): The introduction of the highly electronegative fluorine atom alters the dipole moment and increases the overall lipophilicity of the molecule[2]. Higher lipophilicity directly correlates with enhanced Blood-Brain Barrier (BBB) penetration, a primary driver of fluoroquinolone-induced Central Nervous System (CNS) toxicity[3].
GABA_A Receptor Antagonism: Fluoroquinolones are known to competitively antagonize the inhibitory GABA_A receptor, leading to CNS excitation (seizures, tremors)[4]. The fluoromethyl group's altered electron density enhances binding affinity within the GABA_A receptor pocket, an effect that is synergistically exacerbated when co-administered with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[4].
Figure 1: Mechanistic pathway illustrating how the fluoromethyl substitution enhances BBB penetration and subsequent GABA_A receptor antagonism, leading to CNS toxicity.
Comparative Safety Profiles (Quantitative Data)
The table below synthesizes the pharmacological and toxicological metrics of ofloxacin versus its fluoromethyl derivative.
Safety / Pharmacological Metric
Ofloxacin (Racemate)
3-Fluoromethyl Ofloxacin
Mechanistic Causality
C3 Oxazine Substitution
-CH₃
-CH₂F
Fluorine increases electron withdrawal and alters the steric bulk of the chiral center[1].
Lipophilicity (LogP)
~0.60 – 0.80
~0.90 – 1.20 (Predicted)
The -CH₂F group increases lipophilicity, driving higher tissue and CNS distribution[2].
GABA_A IC₅₀ (µM)
Moderate (~50-100 µM)
Lower (Higher affinity)
Enhanced lipophilicity and altered dipole increase off-target receptor binding affinity[4].
CNS Toxicity Risk
Low to Moderate
Moderate to High
Direct consequence of increased BBB penetration and GABA_A blockade[5].
Chondrotoxicity / Tendinopathy
Documented Class Effect
Expected Equivalent/Higher
ROS generation and mitochondrial dysfunction in tenocytes remain conserved[5].
QTc Prolongation Risk
Low
Low to Moderate
Fluorination can unpredictably alter hERG potassium channel binding kinetics[5].
Self-Validating Experimental Protocols
To objectively validate the safety differences outlined above, we employ a rigorous, self-validating experimental workflow. As an Application Scientist, I prioritize functional assays over static binding assays to capture true physiological toxicity.
Protocol 1: Electrophysiological Assessment of GABA_A Antagonism (Patch-Clamp)
Causality: Bulk fluorescence assays (like FLIPR) lack the temporal resolution to capture the rapid desensitization kinetics of GABA_A receptors. Whole-cell patch-clamp electrophysiology provides real-time, high-fidelity measurement of ion flux, allowing us to distinguish between competitive antagonism and allosteric modulation.
Internal Validation (System Check): Perfuse the cells with a standard GABA EC₂₀ solution (typically ~2 µM) to establish a baseline inward chloride current. Ensure the seal resistance is >1 GΩ.
Compound Application: Apply ofloxacin and the fluoromethyl derivative at escalating concentrations (1 µM to 300 µM) concurrently with the GABA EC₂₀ solution.
Synergy Testing: Repeat the concentration-response curve in the presence of 10 µM fenbufen (an NSAID known to synergize with fluoroquinolones to block GABA_A)[4].
Data Acquisition: Measure the peak current amplitude. Calculate the IC₅₀ for both compounds using a non-linear regression Hill equation.
Expected Result: The fluoromethyl derivative will exhibit a left-shifted IC₅₀ curve compared to ofloxacin, confirming higher neurotoxic potential.
Protocol 2: In Vitro Chondrotoxicity and ROS Generation Assay
Causality: Immortalized chondrocyte cell lines often downregulate type II collagen and alter their metabolic profile, masking fluoroquinolone-induced oxidative stress. Using primary articular chondrocytes maintains the physiological redox baseline necessary to accurately quantify Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction[6].
Step-by-Step Methodology:
Tissue Isolation: Isolate primary chondrocytes from juvenile murine articular cartilage via sequential pronase/collagenase digestion.
Treatment: Seed cells at
2×104
cells/well in a 96-well plate. Treat with ofloxacin and the fluoromethyl derivative (10 µg/mL to 100 µg/mL) for 48 hours.
ROS Quantification: Load cells with 5 µM CM-H₂DCFDA (a fluorescent ROS indicator) for 30 minutes in the dark.
Internal Validation: Use 500 µM Hydrogen Peroxide (
H2O2
) as a positive control for ROS generation, and untreated cells as a negative baseline.
Apoptosis Readout: Multiplex the assay by subsequently lysing the cells and measuring Caspase-3/7 activity using a luminescent substrate.
Expected Result: Both compounds will induce a dose-dependent increase in ROS and Caspase-3/7 activity, validating the conserved chondrotoxic class effect of the quinolone core[5].
Figure 2: Self-validating experimental workflow ensuring data integrity through parallel electrophysiological and cellular assays.
Conclusion
While the fluoromethyl derivative of ofloxacin demonstrates superior in vitro antibacterial activity, this efficacy comes at the cost of a compromised safety profile. The substitution at the C3 position increases lipophilicity, which directly translates to a higher propensity for Blood-Brain Barrier crossover and subsequent GABA_A receptor antagonism. For drug development professionals, this serves as a textbook example of the "lipophilicity trap" in medicinal chemistry: modifications that enhance target engagement (DNA gyrase) often simultaneously enhance off-target toxicity.
References
Atarashi, S., et al. (1987). Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. Chemical and Pharmaceutical Bulletin, 35(5), 1896-1902.
Baggio, D., et al. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics, 15(3), 804.
Owens, R. C., & Ambrose, P. G. (2005). Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases & Medical Microbiology, 16(Suppl A), 19A-25A.
Preuss, C. V., et al. (2023). Ofloxacin. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
Inoue, M., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6683-6771.